molecular formula C32H34N4O7 B8103899 DBCO-NHCO-PEG2-maleimide

DBCO-NHCO-PEG2-maleimide

カタログ番号: B8103899
分子量: 586.6 g/mol
InChIキー: RNZYXLRPJHTQSV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DBCO-NHCO-PEG2-maleimide is a useful research compound. Its molecular formula is C32H34N4O7 and its molecular weight is 586.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N4O7/c37-28(14-18-35-30(39)11-12-31(35)40)34-17-20-43-22-21-42-19-15-29(38)33-16-13-32(41)36-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)36/h1-8,11-12H,13-23H2,(H,33,38)(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZYXLRPJHTQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide to DBCO-NHCO-PEG2-maleimide: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, DBCO-NHCO-PEG2-maleimide. It details its physicochemical properties, applications in drug development, and experimental protocols for its use in creating advanced bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts: Structure and Functionality

This compound is a versatile chemical tool designed for the precise covalent linkage of two different molecules. Its structure is comprised of three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide (B81097) groups. This reactivity is the foundation of its utility in copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction allows for rapid and specific conjugation to azide-modified molecules under mild, aqueous conditions without the need for a cytotoxic copper catalyst.

  • Maleimide (B117702): A thiol-reactive functional group that specifically and efficiently reacts with sulfhydryl groups (thiols) on molecules like cysteine residues in proteins and peptides to form a stable thioether bond.

  • Polyethylene (B3416737) Glycol (PEG) Spacer (PEG2): A short, two-unit polyethylene glycol chain that acts as a hydrophilic spacer. The PEG linker enhances the water solubility of the molecule and its conjugates, reduces the potential for aggregation, and provides flexibility to minimize steric hindrance between the conjugated molecules.[1]

The orthogonal reactivity of the DBCO and maleimide groups enables sequential or site-specific dual conjugation strategies, making this linker a valuable asset in the development of complex biomolecules.[1]

Physicochemical and Technical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 586.64 g/mol [1][2][3]
Chemical Formula C₃₂H₃₄N₄O₇[1][2][3]
CAS Number 2698339-31-8[1][4]
Purity Typically ≥95%[1][2][3]
Appearance Solid[4]
Solubility Soluble in organic solvents such as DMSO and DMF[5]
Storage Conditions -20°C, protected from light and moisture[1][5]

Applications in Drug Development

This compound is a critical component in the construction of sophisticated therapeutic and diagnostic agents. Its primary applications include:

  • Antibody-Drug Conjugate (ADC) Development: ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. This linker can be used to attach a cytotoxic payload to an antibody. For instance, the maleimide group can react with native or engineered cysteine residues on the antibody, and the DBCO group can then be used to click on an azide-modified drug molecule.

  • PROTAC Synthesis: PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] this compound can serve as the central linker connecting a protein-targeting ligand to an E3 ligase-binding ligand.

  • Multifunctional Probe and Biosensor Design: The linker's ability to connect two different molecules with high specificity is valuable in creating probes for various biological assays and biosensors for diagnostic applications.[1]

  • Nanoparticle and Hydrogel Surface Modification: This linker can be used to functionalize the surfaces of nanoparticles and hydrogels, enabling the attachment of targeting ligands, drugs, or other biomolecules for applications in drug delivery and tissue engineering.[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound and similar linkers. These protocols are provided as a guide and may require optimization for specific molecules and experimental conditions.

Protocol 1: Two-Step Antibody-Drug Conjugate (ADC) Synthesis

This protocol describes the conjugation of a thiol-containing antibody to an azide-modified cytotoxic payload using this compound.

Step 1: Conjugation of the Linker to the Antibody

  • Antibody Preparation: If necessary, reduce the interchain disulfide bonds of the antibody to generate free thiol groups. This can be achieved by incubating the antibody (e.g., at 1-10 mg/mL in PBS) with a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30 minutes at room temperature. Remove the excess reducing agent using a desalting column.

  • Reaction Setup: Immediately before use, dissolve this compound in an anhydrous organic solvent such as DMSO to a stock concentration of 10 mM.

  • Conjugation: Add a 5- to 20-fold molar excess of the this compound solution to the reduced antibody solution. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove the excess, unreacted linker by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Step 2: Conjugation of the Azide-Modified Payload via SPAAC (Click Chemistry)

  • Reaction Setup: Dissolve the azide-modified cytotoxic payload in a compatible buffer (e.g., PBS or DMSO).

  • Click Reaction: Add the azide-modified payload to the purified DBCO-functionalized antibody. A molar excess of 1.5 to 5-fold of the azide-payload is typically recommended.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 12-24 hours. The reaction can be performed in the dark to prevent any potential light-induced degradation of the DBCO group.

  • Final Purification: Purify the resulting ADC to remove any unconjugated payload and other reagents using methods such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

Protocol 2: Synthesis of a PROTAC

This protocol outlines a two-step synthesis of a PROTAC, where a thiol-containing E3 ligase ligand is first conjugated to the linker, followed by a click reaction with an azide-functionalized protein-of-interest (POI) binding ligand.

Step 1: Conjugation of the Linker to the E3 Ligase Ligand

  • Reaction Setup: Dissolve the thiol-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous solvent such as DMF or DMSO.

  • Conjugation: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 2-4 hours.

  • Monitoring and Purification: Monitor the reaction progress using LC-MS. Upon completion, the product can be purified by preparative HPLC to yield the DBCO-linker-E3 ligase ligand conjugate.

Step 2: Conjugation of the POI Ligand via SPAAC

  • Reaction Setup: Dissolve the purified DBCO-linker-E3 ligase ligand conjugate (1.0 equivalent) and the azide-functionalized POI-binding ligand (1.1 equivalents) in a suitable solvent like DMSO.

  • Click Reaction: Stir the reaction mixture at room temperature for 12-24 hours, protecting it from light.

  • Monitoring and Final Purification: Monitor the reaction progress by LC-MS. Once the reaction is complete, purify the final PROTAC product by preparative reverse-phase HPLC. Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

ADC_Workflow cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Payload Attachment (SPAAC) Antibody (Thiol) Antibody (Thiol) Conjugation Conjugation Antibody (Thiol)->Conjugation DBCO-PEG2-Maleimide DBCO-PEG2-Maleimide DBCO-PEG2-Maleimide->Conjugation DBCO-Antibody DBCO-Antibody Conjugation->DBCO-Antibody Click_Reaction Click_Reaction DBCO-Antibody->Click_Reaction Azide-Payload Azide-Payload Azide-Payload->Click_Reaction ADC ADC Click_Reaction->ADC

Caption: Experimental workflow for the two-step synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC_MoA POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds Proteasome 26S Proteasome POI->Proteasome targeted to PROTAC PROTAC (with DBCO-PEG2 Linker) PROTAC->Ternary_Complex forms E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ubiquitination->POI tags POI with Ubiquitin chains Degradation Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC released for another cycle

Caption: Mechanism of action for a PROTAC leading to targeted protein degradation.

References

An In-depth Technical Guide to the Reactivity of DBCO with Azides for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," has revolutionized the field of bioconjugation. This bioorthogonal reaction enables the rapid and specific covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. At the heart of this powerful technology is the dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts with high efficiency and selectivity with azide-functionalized molecules. This technical guide provides a comprehensive overview of the reactivity of the DBCO group with azides, offering detailed experimental protocols, quantitative data for reaction optimization, and visualizations of key processes to empower researchers in their scientific endeavors.

The SPAAC reaction between DBCO and an azide (B81097) proceeds via a [3+2] cycloaddition mechanism to form a stable triazole linkage.[1][2] This reaction is driven by the significant ring strain of the cyclooctyne, which lowers the activation energy of the cycloaddition, allowing it to proceed readily at physiological temperatures and pH.[2][3] The bioorthogonal nature of the DBCO and azide groups ensures that they do not react with naturally occurring functional groups in biological systems, leading to highly specific labeling and minimal off-target effects.[1][3][4]

Key Features of DBCO-Azide SPAAC Chemistry:

  • Biocompatible: The absence of a cytotoxic copper catalyst makes it ideal for in vivo and live-cell applications.[1][3][4]

  • High Efficiency: The reaction proceeds with high yields, often reaching quantitative conversion under optimized conditions.[4][5]

  • Fast Kinetics: The reaction is rapid, with typical second-order rate constants in the range of 0.1 to 1.0 M⁻¹s⁻¹.[6][7]

  • Stability: Both DBCO and azide-modified biomolecules exhibit good stability under typical storage and experimental conditions. The resulting triazole linkage is also highly stable.[4][5]

  • Bioorthogonal: The reacting partners are abiotic and do not cross-react with biological functionalities, ensuring high specificity.[1][3][4]

Quantitative Data on DBCO-Azide Reactivity

The rate of the SPAAC reaction is influenced by several factors, including the structure of the DBCO and azide reactants, solvent, pH, and temperature. The following tables summarize key quantitative data to guide the optimization of experimental conditions.

Table 1: Second-Order Rate Constants for DBCO-Azide Reactions

DBCO DerivativeAzide PartnerSolvent/BufferTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference(s)
DBCOBenzyl azideCH₃CN:H₂O (3:1)Room Temperature0.24[8]
DBCOPhenyl azideCH₃CN:H₂O (3:1)Room Temperature0.033[8]
sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosidePBS (pH 7)250.32 - 0.85[9]
sulfo-DBCO-amine3-azido-L-alaninePBS (pH 7)250.32 - 0.85
sulfo-DBCO-amine1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)250.55 - 1.22
sulfo-DBCO-amine3-azido-L-alanineHEPES (pH 7)250.55 - 1.22
DBCO-PEG5-trastuzumab1-azido-1-deoxy-β-D-glucopyranosideHEPES (pH 7)Not Specified0.37

Table 2: Typical Reaction Conditions for DBCO-Azide Conjugation

ParameterRecommended RangeNotesReference(s)
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess to drive the reaction to completion.[10][11][12]
Temperature 4°C to 37°CHigher temperatures generally increase the reaction rate. For sensitive biomolecules, lower temperatures (e.g., 4°C) with longer incubation times are recommended.[11][12]
Reaction Time 2 to 24 hoursDependent on reactant concentrations, temperature, and the specific reactants used. Reactions are often left overnight at 4°C for convenience and to ensure completion.[4][11][13]
pH 7.0 to 9.0The reaction is generally tolerant of a range of pH values around physiological pH. Buffers should be free of azides and primary amines if using NHS ester chemistry for DBCO labeling.[11][14]
Solvent Aqueous buffers (e.g., PBS), DMSOThe reaction can be performed in aqueous buffers, often with a small percentage of an organic co-solvent like DMSO to aid in the solubility of hydrophobic reactants.[4][5]

Experimental Protocols

Detailed methodologies for the key steps in a typical bioconjugation workflow involving DBCO and azides are provided below.

Protocol 1: Labeling of Proteins with DBCO-NHS Ester

This protocol describes the labeling of a protein containing primary amines (e.g., lysine (B10760008) residues) with a DBCO-NHS ester.

Materials:

  • Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification tools (e.g., spin desalting columns, dialysis cassettes)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer at an appropriate concentration. If necessary, perform a buffer exchange.[10]

  • Prepare DBCO-NHS Ester Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[4][10]

  • Labeling Reaction: Add a 20- to 30-fold molar excess of the DBCO-NHS ester solution to the protein solution. Ensure the final concentration of the organic solvent is less than 20% to avoid protein precipitation.[4][10]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.[4][10]

  • Quenching: Add the quenching solution (e.g., 10 µL of 1 M Tris-HCl) to the reaction mixture to quench any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.[4][10]

  • Purification: Remove the excess, unreacted DBCO-NHS ester and byproducts using a spin desalting column or through dialysis against an appropriate buffer (e.g., PBS).[4][10]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-protein conjugate at 280 nm (for protein concentration) and ~309 nm (for DBCO concentration).[11][15][16] The molar extinction coefficient for DBCO at ~309 nm is approximately 12,000 M⁻¹cm⁻¹.[11][16]

Protocol 2: Labeling of Amino-Modified Oligonucleotides with DBCO-NHS Ester

This protocol outlines the conjugation of a DBCO moiety to an oligonucleotide functionalized with a primary amine.

Materials:

  • Amino-modified oligonucleotide

  • DBCO-NHS ester (e.g., DBCO-PEG4-NHS ester)

  • Anhydrous DMSO or DMF

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Purification tools (e.g., HPLC, Glen Gel-Pak™)

Procedure:

  • Prepare Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the conjugation buffer.[14]

  • Prepare DBCO-NHS Ester Solution: Dissolve the DBCO-NHS ester in anhydrous DMSO or DMF.[14]

  • Labeling Reaction: Add the DBCO-NHS ester solution to the oligonucleotide solution.

  • Incubation: Incubate the reaction mixture at room temperature for 4-17 hours or overnight.[13]

  • Purification: Purify the DBCO-labeled oligonucleotide to remove unreacted DBCO-NHS ester and byproducts. Reverse-phase HPLC is a common method for high-purity applications.[14] Alternatively, desalting cartridges can be used.[13]

  • Characterization: Confirm successful conjugation by mass spectrometry and quantify the concentration by measuring the absorbance at 260 nm.[14]

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reaction

This protocol describes the "click" reaction between a DBCO-labeled biomolecule and an azide-labeled biomolecule.

Materials:

  • DBCO-labeled biomolecule (e.g., protein, oligonucleotide)

  • Azide-labeled biomolecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Dissolve the DBCO- and azide-labeled biomolecules in the reaction buffer. Ensure the buffer does not contain any azide salts (e.g., sodium azide) as this will react with the DBCO group.[4][11]

  • SPAAC Reaction: Mix the DBCO-labeled biomolecule with a 2- to 4-fold molar excess of the azide-labeled biomolecule.[4][10]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[4]

  • Purification: Purify the final conjugate to remove any unreacted starting materials. The purification method will depend on the nature of the conjugate and may include size-exclusion chromatography, HPLC, or dialysis.[4][10]

  • Validation: Validate the formation of the conjugate using techniques such as SDS-PAGE (for proteins, showing a molecular weight shift), HPLC, or mass spectrometry.[4][10]

Visualizing Workflows and Pathways

Diagrams created using the DOT language provide clear visualizations of experimental processes and conceptual frameworks.

experimental_workflow cluster_prep Reactant Preparation cluster_reaction SPAAC Reaction cluster_analysis Analysis & Purification Biomolecule_A Biomolecule A (e.g., Antibody) DBCO_Labeling DBCO Labeling (e.g., DBCO-NHS ester) Biomolecule_A->DBCO_Labeling Purification_A Purification DBCO_Labeling->Purification_A DBCO_Biomolecule_A DBCO-Biomolecule A Purification_A->DBCO_Biomolecule_A Mixing Mix Reactants DBCO_Biomolecule_A->Mixing Biomolecule_B Biomolecule B (e.g., Oligonucleotide) Azide_Labeling Azide Labeling (e.g., Azide-NHS ester) Biomolecule_B->Azide_Labeling Purification_B Purification Azide_Labeling->Purification_B Azide_Biomolecule_B Azide-Biomolecule B Purification_B->Azide_Biomolecule_B Azide_Biomolecule_B->Mixing Incubation Incubate (RT or 4°C) Mixing->Incubation Purification_Final Purification (e.g., SEC, HPLC) Incubation->Purification_Final Characterization Characterization (e.g., SDS-PAGE, MS) Purification_Final->Characterization Final_Conjugate Final Conjugate Characterization->Final_Conjugate

Caption: General experimental workflow for bioconjugation using DBCO-azide SPAAC chemistry.

spaac_mechanism DBCO DBCO (Strained Alkyne) TransitionState [3+2] Cycloaddition Transition State DBCO->TransitionState Strain-Promoted Azide Azide (-N3) Azide->TransitionState Triazole Stable Triazole Linkage TransitionState->Triazole Bioorthogonal Ligation drug_delivery_pathway cluster_targeting Targeted Drug Delivery cluster_cellular Cellular Interaction Antibody Targeting Antibody (DBCO-labeled) ADC Antibody-Drug Conjugate Antibody->ADC SPAAC Drug_Carrier Drug Carrier (Azide-labeled) (e.g., Liposome, Nanoparticle) Drug_Carrier->ADC Binding Specific Binding ADC->Binding Cancer_Cell Cancer Cell (with target antigen) Cancer_Cell->Binding Internalization Internalization Binding->Internalization Drug_Release Drug Release Internalization->Drug_Release

References

An In-depth Technical Guide to Heterobifunctional Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heterobifunctional crosslinkers are indispensable reagents in the fields of biochemistry, molecular biology, and drug development. Their unique architecture, featuring two different reactive groups, allows for the controlled and sequential conjugation of distinct biomolecules. This guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, their diverse applications, and detailed protocols for their use.

Core Concepts of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are molecules that possess two distinct reactive moieties, enabling the covalent linkage of two different functional groups on proteins or other biomolecules.[1] This characteristic distinguishes them from homobifunctional crosslinkers, which have two identical reactive groups. The primary advantage of heterobifunctional crosslinkers is their ability to facilitate controlled, two-step conjugation reactions. This minimizes the formation of undesirable homodimers or polymers, which can be a significant issue with one-step conjugations using homobifunctional reagents.[2]

The general structure of a heterobifunctional crosslinker consists of three main components: two different reactive end groups and a spacer arm that connects them. The nature of the reactive groups determines the target functional groups on the biomolecules, while the length and composition of the spacer arm can influence the distance between the conjugated molecules and the overall properties of the conjugate, such as solubility.

Classification of Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers are primarily classified based on the specificity of their reactive ends. The most common classes include:

  • Amine-Reactive and Sulfhydryl-Reactive Crosslinkers: These are the most widely used type of heterobifunctional crosslinkers.[3] One end reacts with primary amines (e.g., on lysine (B10760008) residues), and the other end reacts with sulfhydryl groups (e.g., on cysteine residues).

  • Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers: This class of crosslinkers targets carbonyl groups (aldehydes or ketones) and sulfhydryl groups.

  • Amine-Reactive and Photoreactive Crosslinkers: These crosslinkers combine a specific amine-reactive group with a photoreactive group that becomes reactive upon exposure to UV light.[3] This allows for the capture of transient or weak interactions.

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate heterobifunctional crosslinker is critical for the success of a conjugation experiment. The following tables provide quantitative data for some of the most commonly used crosslinkers to aid in this selection process.

CrosslinkerFull Chemical NameReactive GroupsSpacer Arm Length (Å)Molecular Weight ( g/mol )Water SolubleMembrane Permeable
SMCC Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateNHS ester (Amine-reactive), Maleimide (B117702) (Sulfhydryl-reactive)8.3[2]334.32[2]No[4]Yes
Sulfo-SMCC Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-NHS ester (Amine-reactive), Maleimide (Sulfhydryl-reactive)8.3[5]436.37[5]Yes[4]No
GMBS N-γ-Maleimidobutyryloxysuccinimide esterNHS ester (Amine-reactive), Maleimide (Sulfhydryl-reactive)7.3[6]280.23[6]No[6]Yes
EMCS N-ε-Maleimidocaproyloxy)succinimide esterNHS ester (Amine-reactive), Maleimide (Sulfhydryl-reactive)9.4[7]308.29[7]No[7]Yes[7]

Experimental Protocols

Two-Step Antibody-Protein Conjugation using Sulfo-SMCC

This protocol describes the conjugation of a protein containing primary amines (Protein-NH2) to a protein containing sulfhydryl groups (Protein-SH) using the water-soluble crosslinker Sulfo-SMCC.

Materials:

  • Protein-NH2 (in amine-free buffer, e.g., PBS)

  • Protein-SH (in a suitable buffer)

  • Sulfo-SMCC

  • Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)[8]

  • Desalting column

  • Quenching solution (e.g., L-cysteine)

Procedure:

  • Antibody Modification (Maleimide Activation):

    • Prepare the antibody (Protein-NH2) at a concentration of 1-10 mg/mL in Conjugation Buffer.[8]

    • Dissolve Sulfo-SMCC in water or the Conjugation Buffer immediately before use.[1]

    • Add a 5- to 20-fold molar excess of Sulfo-SMCC to the antibody solution.[9] The optimal molar excess depends on the antibody concentration.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[9]

  • Removal of Excess Crosslinker:

    • Remove unreacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.[8] This step is crucial to prevent quenching of the sulfhydryl-containing protein in the next step.

  • Conjugation to Sulfhydryl-Containing Protein:

    • Immediately add the maleimide-activated antibody to the sulfhydryl-containing protein (Protein-SH). A 1.5 to 5-fold molar excess of the sulfhydryl-containing protein over the antibody is recommended.[8]

    • Incubate the reaction for 1-2 hours at room temperature.[10]

  • Quenching:

    • Quench any unreacted maleimide groups by adding a quenching reagent like L-cysteine to a final concentration of approximately 1 mM.[8]

    • Incubate for an additional 15-30 minutes.[8]

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography or other suitable methods to remove unreacted components and aggregates.[8]

Preparation of Antibody-Drug Conjugates (ADCs) using SMCC

This protocol outlines the general steps for creating an antibody-drug conjugate (ADC) using the non-cleavable linker SMCC to conjugate a thiol-containing drug to an antibody.

Materials:

  • Antibody (in amine-free buffer)

  • Thiol-containing cytotoxic drug

  • SMCC

  • Organic solvent (e.g., DMSO or DMF)[9]

  • Amine Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.2)[8]

  • Thiol Reaction Buffer (similar to Amine Reaction Buffer, may require adjustment based on drug stability)

  • Desalting column

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Antibody Activation:

    • Dissolve SMCC in DMSO or DMF to a known concentration.[2]

    • Add the SMCC solution to the antibody in Amine Reaction Buffer. A typical molar excess of SMCC to antibody is between 5 and 20-fold.

    • Incubate for 30-60 minutes at room temperature.[10]

  • Removal of Excess SMCC:

    • Remove unreacted SMCC using a desalting column equilibrated with Thiol Reaction Buffer.[8]

  • Conjugation of Drug:

    • Dissolve the thiol-containing drug in a compatible solvent.

    • Add the drug solution to the maleimide-activated antibody. A molar excess of the drug is used to drive the reaction.[8]

    • Incubate for 1-2 hours at room temperature.

  • Quenching:

    • Add a quenching reagent like N-acetylcysteine to block any unreacted maleimide groups.[8]

  • Purification and Characterization:

    • Purify the ADC using techniques such as hydrophobic interaction chromatography (HIC) or size-exclusion chromatography (SEC) to remove unconjugated antibody, free drug, and aggregates.[8]

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Visualizations of Workflows and Pathways

General Workflow for Creating an Antibody-Drug Conjugate (ADC)

ADC_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_activation Linker Activation cluster_drug_prep Drug Preparation cluster_conjugation Conjugation & Purification Antibody Monoclonal Antibody Activated_Antibody Maleimide-Activated Antibody Antibody->Activated_Antibody + SMCC SMCC SMCC Crosslinker Conjugation Conjugation Reaction Activated_Antibody->Conjugation Drug Thiol-Containing Cytotoxic Drug Drug->Conjugation Purification Purification (e.g., HIC/SEC) Conjugation->Purification ADC Antibody-Drug Conjugate Purification->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) preparation using an SMCC crosslinker.

Workflow for Identifying Protein-Protein Interactions

PPI_Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis cluster_data_processing Data Processing Cell_Lysate Cell Lysate or Purified Protein Complex Crosslinking Incubate with Heterobifunctional Crosslinker Cell_Lysate->Crosslinking Quenching Quench Reaction Crosslinking->Quenching SDS_PAGE SDS-PAGE Separation Quenching->SDS_PAGE Digestion In-gel Trypsin Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Database_Search Database Search (e.g., MeroX) LC_MS->Database_Search Interaction_Map Protein Interaction Map Database_Search->Interaction_Map

Caption: Experimental workflow for identifying protein-protein interactions using crosslinking-mass spectrometry.

Simplified GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR G_Protein G Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Ligand Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A simplified schematic of a G-Protein Coupled Receptor (GPCR) signaling pathway.

References

In-Depth Technical Guide: Solubility and Applications of DBCO-NHCO-PEG2-maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of DBCO-NHCO-PEG2-maleimide in commonly used organic solvents, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). This guide also details experimental protocols for its dissolution and illustrates its application in key bioconjugation workflows.

Core Topic: this compound Solubility in DMSO and DMF

This compound is a heterobifunctional linker widely employed in bioconjugation and is a critical component in the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs)[1][2]. Its utility stems from the orthogonal reactivity of its terminal groups: a dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and a maleimide (B117702) group for covalent bond formation with thiols[3]. The integrated short polyethylene (B3416737) glycol (PEG2) spacer enhances the solubility and flexibility of the linker[3].

Quantitative Solubility Data

While precise quantitative solubility data for this compound is not extensively published, several manufacturers report its general solubility in DMSO and DMF[4][5]. For structurally related compounds, more specific data is available, which can serve as a valuable reference point.

CompoundSolventReported SolubilityNotes
This compound DMSO, DMFSolubleSpecific concentration not provided.
DBCO-PEG-Maleimide DMSO10 mg/mLAlso soluble in water and chloroform (B151607) at this concentration.
DBCO-PEG4-Maleimide DMSO50 mg/mL (74.10 mM)Requires sonication; solubility is sensitive to hygroscopic DMSO.[6]

It is important to note that the solubility of PEGylated compounds can be influenced by the length of the PEG chain; however, the data for longer PEG-chain analogs suggests good solubility in DMSO.

Experimental Protocols

Proper handling and dissolution of this compound are crucial for successful conjugation experiments. The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5[3][7]. Therefore, the use of anhydrous solvents and controlled pH conditions are recommended.

General Protocol for Preparation of a Stock Solution

This protocol is adapted from guidelines for structurally similar DBCO-maleimide linkers[7][8].

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Vortex mixer

  • Inert gas (e.g., argon or nitrogen) - recommended

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the linker in a clean, dry microcentrifuge tube. It is advisable to handle the compound under an inert atmosphere to minimize exposure to moisture.

  • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired concentration. Stock solutions are typically prepared in the range of 5-20 mM[7]. For a more specific starting point, a 3.9 mM stock solution has been recommended for a similar compound[8].

  • Vortex the solution until the linker is completely dissolved. Gentle warming or sonication may be used to aid dissolution, particularly at higher concentrations[6].

  • It is recommended to prepare the stock solution fresh immediately before use[7][9]. If storage is necessary, store in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Mandatory Visualizations

The following diagrams illustrate the logical workflows where this compound is a key component.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Ligation of E3 Ligase Ligand cluster_step2 Step 2: Copper-Free Click Chemistry E3_Ligand E3 Ligase Ligand (with amine group) Amide_Coupling Amide Bond Formation E3_Ligand->Amide_Coupling Linker This compound Linker->Amide_Coupling Intermediate DBCO-Linker-E3 Ligand Conjugate Amide_Coupling->Intermediate SPAAC SPAAC Reaction Intermediate->SPAAC Target_Ligand Target Protein Ligand (with azide (B81097) group) Target_Ligand->SPAAC PROTAC Final PROTAC Molecule SPAAC->PROTAC

PROTAC Synthesis Workflow

ADC_Synthesis_Workflow cluster_step1 Step 1: Antibody Thiolation cluster_step2 Step 2: Linker Conjugation cluster_step3 Step 3: Payload Attachment Antibody Monoclonal Antibody (mAb) Reduction Disulfide Bond Reduction Antibody->Reduction Thiolated_mAb Thiolated mAb (mAb-SH) Reduction->Thiolated_mAb Thioether_Bond Thioether Bond Formation (pH 6.5-7.5) Thiolated_mAb->Thioether_Bond Linker This compound Linker->Thioether_Bond DBCO_mAb DBCO-functionalized mAb Thioether_Bond->DBCO_mAb SPAAC SPAAC Reaction DBCO_mAb->SPAAC Payload Drug Payload (with azide group) Payload->SPAAC ADC Final Antibody-Drug Conjugate (ADC) SPAAC->ADC

Antibody-Drug Conjugate (ADC) Synthesis Workflow

References

An In-depth Technical Guide to the Safety and Handling of DBCO-NHCO-PEG2-maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of DBCO-NHCO-PEG2-maleimide, a heterobifunctional crosslinker essential in the fields of bioconjugation, diagnostics, and therapeutics, including the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

This compound is a molecule designed with two distinct reactive functionalities, enabling the sequential or orthogonal conjugation of different molecules. The dibenzocyclooctyne (DBCO) group reacts with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of copper-free click chemistry, while the maleimide (B117702) group selectively reacts with sulfhydryl (thiol) groups. A short polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and provides flexibility.

PropertyValueReference
Chemical Name This compoundMedChemExpress
Synonyms DBCO-PEG2-MaleimideAxisPharm
CAS Number 2698339-31-8MedChemExpress
Molecular Formula C33H32N4O7Ambeed
Molecular Weight 604.63 g/mol Ambeed
Purity >95%AxisPharm
Appearance SolidInvivoChem

Hazard Identification and Safety Precautions

Based on the Safety Data Sheet (SDS), this compound is classified with the following hazards. Adherence to standard laboratory safety protocols is crucial.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation
Precautionary Measures
TypePrecautionary Statement
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective

Methodological & Application

Application Notes and Protocols for DBCO-NHCO-PEG2-Maleimide Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of heterobifunctional crosslinkers is pivotal in the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs). The DBCO-NHCO-PEG2-maleimide linker offers a robust method for covalently attaching a payload to an antibody in a controlled manner. This document provides a detailed protocol for antibody conjugation using this linker, alongside data presentation and visual guides to ensure successful implementation in your research.

Introduction

The this compound linker incorporates three key chemical entities:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-containing molecules. This bioorthogonal reaction is highly efficient and occurs under mild, aqueous conditions, making it ideal for biological applications.

  • Maleimide (B117702): A thiol-reactive group that forms a stable thioether bond with sulfhydryl groups (-SH), commonly found in the cysteine residues of antibodies. This reaction is most efficient at a pH range of 6.5-7.5.

  • Polyethylene Glycol (PEG) Spacer (PEG2): A short, hydrophilic spacer that enhances the solubility of the linker and the final conjugate in aqueous buffers, potentially reducing aggregation.

This linker is particularly useful for a two-step conjugation strategy. First, the maleimide group is reacted with a thiol-containing molecule (e.g., a partially reduced antibody or a cysteine-containing payload). The resulting DBCO-functionalized intermediate can then be efficiently conjugated to an azide-modified partner molecule via SPAAC.

Chemical Reaction Pathway

The conjugation process involves two primary chemical reactions. The first is the reaction of the maleimide group with a free thiol on the antibody. The second is the copper-free click chemistry reaction between the DBCO group and an azide-functionalized payload.

cluster_0 Step 1: Maleimide-Thiol Conjugation cluster_1 Step 2: Copper-Free Click Chemistry (SPAAC) Antibody_SH Antibody with reduced Cysteine (-SH) DBCO_Antibody DBCO-labeled Antibody Antibody_SH->DBCO_Antibody pH 6.5-7.5 DBCO_Linker This compound DBCO_Linker->DBCO_Antibody Final_Conjugate Antibody-Payload Conjugate DBCO_Antibody->Final_Conjugate Strain-Promoted Alkyne-Azide Cycloaddition Azide_Payload Azide-containing Payload (e.g., Drug, Fluorophore) Azide_Payload->Final_Conjugate

Figure 1: Two-step antibody conjugation using this compound.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a payload to an antibody using the this compound linker.

Part 1: Preparation of a Thiol-Containing Antibody

For antibodies that do not have readily available free thiols, reduction of interchain disulfide bonds is necessary.

Materials:

  • Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM)

  • Desalting columns

Procedure:

  • Antibody Preparation: Prepare the antibody solution at a concentration of 1-2 mg/mL in PBS. If the antibody solution contains stabilizers like BSA or gelatin, they should be removed.[1]

  • Reduction of Disulfide Bonds: Add a 10-fold molar excess of TCEP solution to the antibody solution.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature to reduce the disulfide bonds. This step should ideally be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation.[2]

  • Removal of TCEP: Immediately purify the reduced antibody using a desalting column to remove excess TCEP.

Part 2: Conjugation of this compound to the Antibody

Materials:

  • Reduced antibody from Part 1

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 6.5-7.5)

Procedure:

  • Prepare DBCO-Linker Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the DBCO-linker solution to the reduced antibody solution.[3]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the excess, unreacted DBCO-linker using a desalting column or dialysis.

Part 3: Conjugation of Azide-Payload to DBCO-Labeled Antibody (SPAAC Reaction)

Materials:

  • DBCO-labeled antibody from Part 2

  • Azide-containing payload

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Azide-Payload: Dissolve the azide-containing payload in a suitable solvent and then dilute it into the reaction buffer.

  • Click Chemistry Reaction: Add a 1.5- to 10-fold molar excess of the azide-payload to the DBCO-labeled antibody solution.[3][4]

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.[3][4]

  • Final Purification: Purify the final antibody-payload conjugate to remove any unreacted payload using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[5]

Experimental Workflow

The overall workflow from antibody preparation to the final conjugate is depicted below.

cluster_workflow Experimental Workflow A Antibody Preparation (e.g., Buffer Exchange) B Antibody Reduction (with TCEP) A->B C Purification (Removal of TCEP) B->C D Conjugation with This compound C->D E Purification (Removal of excess linker) D->E F Click Reaction with Azide-Payload (SPAAC) E->F G Final Purification (e.g., SEC) F->G H Characterization of Final Conjugate G->H

Figure 2: Step-by-step workflow for antibody conjugation.

Data Presentation: Reaction Parameters

The following table summarizes key reaction parameters that can be optimized for successful conjugation.

ParameterRecommended RangeNotes
Antibody Concentration 1-10 mg/mLHigher concentrations can improve reaction efficiency but may also increase the risk of aggregation.
Maleimide-Thiol Reaction pH 6.5-7.5Optimal for forming a stable thioether bond.
Molar Excess of DBCO-Linker 5-20 foldA higher excess can increase the degree of labeling, but may also lead to aggregation.[3]
SPAAC Reaction Molar Excess 1.5-10 foldThe excess of the azide-payload can be adjusted to drive the reaction to completion.[3][4]
Incubation Temperature 4°C to Room TemperatureLower temperatures (4°C) with longer incubation times (overnight) can be gentler on the antibody.[3]
Incubation Time 1-12 hoursDependent on the specific reactants and temperature.

Characterization of the Final Conjugate

After purification, it is essential to characterize the antibody-payload conjugate to determine the drug-to-antibody ratio (DAR) and assess its purity and stability.

Characterization MethodPurpose
UV-Vis Spectroscopy To determine the concentration of the antibody (at 280 nm) and the degree of labeling by measuring the absorbance of the DBCO group (around 309 nm).[3]
Size-Exclusion Chromatography (SEC) To assess the purity of the conjugate and quantify the amount of aggregation or fragmentation.[6]
Hydrophobic Interaction Chromatography (HIC) To determine the drug-to-antibody ratio (DAR) by separating species with different numbers of conjugated payloads.[6]
Mass Spectrometry (MS) To confirm the molecular weight of the conjugate and verify the covalent attachment of the payload.
Functional Assays (e.g., ELISA, Cell-based assays) To ensure that the conjugation process has not compromised the binding affinity and biological activity of the antibody.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency - Insufficient molar excess of linker or payload.- Hydrolysis of the maleimide group.- Inactive reagents.- Increase the molar excess of the reagents.- Ensure the DBCO-maleimide reagent is stored properly and dissolved in anhydrous DMSO immediately before use.- Confirm the activity of both the antibody's thiol groups and the payload's azide (B81097) group.
Antibody Aggregation - High degree of labeling with hydrophobic DBCO moieties.- Suboptimal buffer conditions.- Reduce the molar excess of the DBCO-linker.- Use a PEGylated DBCO reagent to increase hydrophilicity.- Optimize buffer pH and ionic strength.[5]
Low Recovery After Purification - Non-specific binding to purification columns or membranes.- Precipitation of the conjugate.- Screen different purification resins or membranes.- Adjust buffer conditions to improve solubility.[5]

References

Application Notes and Protocols for Protein Labeling with DBCO-NHCO-PEG2-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the development of advanced therapeutics, diagnostic agents, and research tools. DBCO-NHCO-PEG2-maleimide is a heterobifunctional linker that facilitates a two-step protein labeling strategy. This linker contains a maleimide (B117702) group that selectively reacts with free sulfhydryl groups on cysteine residues within a protein, and a dibenzocyclooctyne (DBCO) group. The DBCO moiety allows for a subsequent, highly specific and bioorthogonal "click chemistry" reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-containing molecules.[1][2][] This copper-free click chemistry is ideal for biological applications as it proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst.[][4][5]

The polyethylene (B3416737) glycol (PEG) spacer (PEG2) enhances the solubility and flexibility of the linker and the resulting conjugate, which can help to minimize steric hindrance and reduce aggregation.[6][7] This two-step approach provides a powerful method for attaching a wide variety of molecules, such as fluorescent dyes, imaging agents, or drug molecules, to proteins in a precise and controlled manner.

Principle of the Method

The protein labeling process using this compound involves two key chemical reactions:

  • Maleimide-Thiol Conjugation: The maleimide group reacts with the thiol group of a cysteine residue on the protein surface via a Michael addition reaction.[] This reaction is highly selective for thiols at a pH range of 6.5-7.5, forming a stable thioether bond.[][9][10]

  • Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group on the now-labeled protein reacts with an azide-functionalized molecule of interest. This reaction is driven by the ring strain of the cyclooctyne, forming a stable triazole linkage without the need for a metal catalyst.[1][]

Experimental Protocols

Part 1: Labeling of Protein with this compound

This protocol outlines the steps for conjugating the maleimide group of the linker to cysteine residues on a target protein.

Materials Required:

  • Protein of interest (containing at least one surface-accessible cysteine residue)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES buffer, pH 7.0-7.5, degassed.[11][12]

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride.[11][12][13]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[11][12]

  • Quenching Reagent (optional): e.g., L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (e.g., desalting column), dialysis, or HPLC.[11][12][14]

Experimental Workflow Diagram:

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_purification Purification start Start: Protein Solution (1-10 mg/mL in degassed buffer, pH 7.0-7.5) disulfide_reduction Optional: Disulfide Bond Reduction (Add 10-100x molar excess TCEP, incubate 20-30 min at RT) start->disulfide_reduction If necessary conjugation Conjugation (Add 10-20x molar excess of linker to protein, incubate 2h at RT or overnight at 4°C) disulfide_reduction->conjugation prepare_linker Prepare Linker Solution (Dissolve this compound in DMF or DMSO) prepare_linker->conjugation quenching Optional: Quench Reaction (Add excess L-cysteine) conjugation->quenching If desired purify Purify DBCO-labeled Protein (Size-exclusion chromatography, dialysis, or HPLC) quenching->purify end End: Purified DBCO-Protein Conjugate purify->end spaac_workflow cluster_reaction SPAAC Reaction cluster_purification_final Final Purification start Start: DBCO-labeled Protein mix Mix DBCO-Protein and Azide-Molecule (1.5-10x molar excess of one component) start->mix incubate Incubate (4-12h at RT or overnight at 4°C) mix->incubate purify_final Purify Final Conjugate (Size-exclusion chromatography, HPLC, or dialysis) incubate->purify_final end End: Final Protein Conjugate purify_final->end labeling_chemistry cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) protein Protein-SH (Cysteine Residue) product1 Protein-S-Maleimide-PEG2-NHCO-DBCO protein->product1 + linker This compound linker->product1 + final_product Protein-S-Maleimide-PEG2-NHCO-DBCO-Triazole-Molecule product1->final_product + azide_molecule N3-Molecule (e.g., Dye, Drug) azide_molecule->final_product +

References

Application Notes and Protocols for DBCO-NHCO-PEG2-maleimide in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.

This document provides detailed application notes and protocols for the use of DBCO-NHCO-PEG2-maleimide , a heterobifunctional linker, in the development of ADCs. This linker enables a sequential, dual-reaction conjugation strategy. The Dibenzocyclooctyne (DBCO) group facilitates a copper-free click chemistry reaction—Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)—with an azide-modified antibody.[1][2] The maleimide (B117702) group provides a reactive handle for conjugation to thiol-containing payloads, such as cytotoxic drugs modified with a thiol group.[3] The short, hydrophilic polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and can improve the pharmacokinetic profile of the final ADC.[4][5]

This approach allows for the creation of well-defined ADCs. The bioorthogonal nature of the SPAAC reaction ensures high specificity and biocompatibility, as it proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[6][7]

Principle of the Dual-Conjugation Strategy

The development of an ADC using this compound involves a two-stage process:

  • Payload-Linker Preparation: A thiol-containing cytotoxic payload is first reacted with the maleimide group of the this compound linker. This creates a DBCO-activated payload ready for conjugation to the antibody. The maleimide group forms a stable thioether bond with the thiol on the payload.[3][8]

  • Antibody-Linker Conjugation (Click Chemistry): An azide (B81097) group is introduced onto the antibody, often through the genetic incorporation of an unnatural amino acid like p-azidophenylalanine (pAzF) for site-specific conjugation.[1][2] The DBCO-activated payload is then conjugated to the azide-modified antibody via the copper-free SPAAC reaction. This reaction is highly efficient and forms a stable triazole linkage.[6][7]

Data Presentation: Quantitative Parameters

The following tables summarize typical quantitative parameters for the synthesis and characterization of ADCs using a DBCO-maleimide linker strategy. The data is compiled from established protocols and represents typical ranges. Actual results may vary depending on the specific antibody, payload, and reaction conditions.

Table 1: Typical Reaction Parameters for ADC Synthesis

ParameterTypical Value/RangeConditionsReference(s)
Maleimide-Thiol Reaction
Molar Excess (Linker to Payload)1.1 - 2.0 foldRoom Temperature, 1-4 hours[8]
pH Range6.5 - 7.5Phosphate or Borate Buffer[3]
SPAAC Reaction (Click Chemistry)
Molar Excess (DBCO-Payload to Antibody)1.5 - 5.0 fold4°C to 25°C, 4-24 hours[8][9]
pH Range7.0 - 8.0Aqueous Buffer (e.g., PBS)[6]
Final Organic Solvent Conc.< 10% (v/v)To maintain antibody integrity[2]

Table 2: Representative Characteristics of a Final ADC Product

ParameterTypical Value/RangeMethod of AnalysisReference(s)
Drug-to-Antibody Ratio (DAR) 1.8 - 4.0HIC-HPLC, Mass Spectrometry[10]
Purity (Monomeric ADC) > 95%Size Exclusion Chromatography (SEC)[4]
In Vitro Cytotoxicity (IC50) 10 - 100 ng/mLCell Viability Assays (e.g., MTT)[11]
Plasma Stability (% Intact ADC) > 85% after 7 daysLC-MS based methods[1]

Diagrams and Visualizations

Chemical Conjugation Workflow

The following diagram illustrates the two-step chemical reaction process for generating an ADC using the this compound linker.

G Linker This compound ActivatedPayload DBCO-activated Payload Linker->ActivatedPayload Step 1: Maleimide-Thiol Reaction Payload Thiol-containing Payload (Drug-SH) Payload->ActivatedPayload FinalADC Final Antibody-Drug Conjugate (ADC) ActivatedPayload->FinalADC Step 2: SPAAC Click Chemistry AzideAb Azide-modified Antibody (Ab-N3) AzideAb->FinalADC

Caption: Sequential conjugation workflow for ADC synthesis.

Experimental Workflow Overview

This diagram outlines the key experimental stages from starting materials to the final, characterized ADC.

G start Start Materials: - Thiol-Payload - Linker - Azide-Antibody step1 Step 1: Activate Payload (Linker + Payload Reaction) start->step1 purify1 Purification 1 (e.g., RP-HPLC) step1->purify1 step2 Step 2: Conjugate to Antibody (SPAAC Reaction) purify1->step2 purify2 Purification 2 (e.g., SEC) step2->purify2 characterize Characterization - DAR (HIC) - Purity (SEC) - Identity (MS) purify2->characterize final Final ADC characterize->final

Caption: High-level experimental workflow for ADC production.

ADC Mechanism of Action Signaling Pathway

This diagram shows a simplified signaling pathway for a typical ADC, from binding to a cancer cell to inducing apoptosis.

G cluster_cell Cancer Cell Receptor Tumor Antigen (Receptor) Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage/ Degradation DNA_Damage DNA Damage / Microtubule Disruption PayloadRelease->DNA_Damage Cytosolic Target Apoptosis Apoptosis DNA_Damage->Apoptosis ADC ADC ADC->Receptor Binding

Caption: Simplified ADC mechanism of action pathway.

Experimental Protocols

Protocol 1: Preparation of DBCO-Activated Payload

This protocol describes the reaction of a thiol-containing payload with this compound.

Materials:

  • Thiol-containing cytotoxic payload

  • This compound linker

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF or Dimethyl sulfoxide (B87167) - DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed

  • Purification system: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

  • Payload Preparation: Dissolve the thiol-containing payload in a minimal amount of DMF or DMSO.

  • Linker Preparation: Dissolve this compound in DMF or DMSO to create a stock solution (e.g., 10 mM).

  • Reaction Setup:

    • In a reaction vial, add the dissolved thiol-payload.

    • Add a 1.2-fold molar excess of the this compound solution to the payload.

    • Add degassed PBS (pH 7.2) so that the final organic solvent concentration is between 10-20%.

  • Incubation:

    • Flush the vial with nitrogen or argon gas, seal, and protect from light.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing.

  • Monitoring (Optional): Monitor the reaction progress by RP-HPLC or LC-MS to confirm the formation of the desired product.

  • Purification:

    • Purify the DBCO-activated payload from unreacted starting materials using RP-HPLC.

    • Collect fractions containing the desired product, confirm by mass spectrometry, and lyophilize to obtain a dry powder.

Protocol 2: Conjugation of DBCO-Payload to Azide-Antibody (SPAAC)

This protocol details the copper-free click chemistry reaction to conjugate the DBCO-activated payload to an azide-modified antibody.

Materials:

  • Azide-modified antibody (in PBS, pH 7.4)

  • Lyophilized DBCO-activated payload (from Protocol 1)

  • Anhydrous DMSO

  • Reaction Buffer: PBS, pH 7.4

  • Purification system: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or Superdex 200)

Procedure:

  • Antibody Preparation:

    • Ensure the azide-modified antibody is in an appropriate buffer (PBS, pH 7.4) at a concentration of 2-10 mg/mL.

  • DBCO-Payload Preparation:

    • Dissolve the lyophilized DBCO-activated payload in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 20 mM).

  • Reaction Setup:

    • In a reaction tube, add the azide-antibody solution.

    • Add a 3 to 5-fold molar excess of the DBCO-payload stock solution to the antibody solution. Add the DMSO solution dropwise while gently vortexing to avoid antibody precipitation. The final DMSO concentration should not exceed 10% (v/v).

  • Incubation:

    • Incubate the reaction at 4°C overnight (12-18 hours) or at room temperature for 4-8 hours with gentle end-over-end mixing.[8][9] Protect from light.

  • Purification:

    • Purify the resulting ADC to remove unreacted DBCO-payload and any aggregates.

    • Load the reaction mixture onto an SEC column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Collect fractions corresponding to the monomeric ADC peak.

Protocol 3: Characterization of the Final ADC

This protocol outlines key analytical methods to characterize the purified ADC.

1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC:

  • Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on the number of conjugated hydrophobic drugs. Species with higher DARs are more hydrophobic and elute later.

  • System: HPLC system with a HIC column (e.g., Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

  • Procedure:

    • Inject the ADC sample (20-50 µg).

    • Elute with a gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

    • Monitor absorbance at 280 nm.

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i)

2. Analysis of Purity and Aggregation by SEC-HPLC:

  • Principle: Size Exclusion Chromatography separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric ADC.

  • System: HPLC system with an SEC column (e.g., TSKgel G3000SW).

  • Mobile Phase: Isocratic elution with a buffer such as 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8.

  • Procedure:

    • Inject the ADC sample (50-100 µg).

    • Monitor absorbance at 280 nm.

    • Calculate the percentage of monomer by integrating the peak areas. The monomer peak should be >95%.

3. Identity Confirmation by Mass Spectrometry (MS):

  • Principle: LC-MS analysis of the intact or deglycosylated, reduced ADC can confirm the successful conjugation and determine the mass of the light and heavy chains with attached payloads.

  • Procedure:

    • For analysis of reduced chains, treat the ADC with a reducing agent like DTT.

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with liquid chromatography.

    • Deconvolute the resulting mass spectra to determine the molecular weights of the different species and confirm payload conjugation.

References

Application Notes and Protocols for DBCO-NHCO-PEG2-maleimide in Live Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The development of bioorthogonal chemistry has significantly advanced this field by enabling the specific labeling of biomolecules within their native environment without interfering with cellular functions. DBCO-NHCO-PEG2-maleimide is a heterobifunctional linker that facilitates a two-step labeling strategy for live cell imaging. This molecule contains a maleimide (B117702) group for covalent attachment to thiol-containing biomolecules, such as antibodies with reduced cysteine residues, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azide-modified targets in living cells. The short polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and minimizes steric hindrance.

This document provides detailed application notes and protocols for the use of this compound in live cell imaging, with a focus on labeling cell surface proteins for studying signal transduction pathways.

Principle of the Method

The use of this compound for live cell imaging involves a two-stage process:

  • Antibody-Linker Conjugation: An antibody of interest is first conjugated to the this compound linker. The maleimide group reacts specifically with free thiol groups (sulfhydryls) on the antibody, typically on cysteine residues, to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.[1][2]

  • Live Cell Labeling via Click Chemistry: The DBCO-functionalized antibody is then introduced to live cells that have been metabolically labeled with an azide-containing precursor. The DBCO group on the antibody reacts with the azide (B81097) group on the cellular target via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal and copper-free click chemistry reaction.[3] This forms a stable triazole linkage, allowing for the visualization of the target molecule.

Core Applications in Live Cell Imaging

  • Cell Surface Protein Labeling and Tracking: Visualize the localization, trafficking, and dynamics of specific cell surface receptors and other membrane proteins.

  • Signal Transduction Studies: Monitor receptor dimerization, internalization, and downstream signaling events in response to stimuli.

  • Pulse-Chase Experiments: Investigate the turnover and fate of cell surface proteins by sequential labeling with different fluorophores.

  • High-Content Screening: Adaptable for automated imaging platforms to screen for compounds that modulate protein expression or localization.

Data Presentation

The following tables summarize key quantitative parameters for the experimental protocols. These values are starting recommendations and may require optimization for specific antibodies, cell types, and experimental conditions.

Table 1: Antibody-DBCO-NHCO-PEG2-maleimide Conjugation Parameters

ParameterRecommended ValueNotes
pH of Reaction Buffer 6.5 - 7.5Maintains selectivity of the maleimide for thiols.[1][2]
Molar Excess of Linker to Antibody 10-20 foldA higher excess may be needed for dilute antibody solutions.
Antibody Concentration 1-10 mg/mLHigher concentrations can improve conjugation efficiency.
Incubation Time 2 hours at room temperature or overnight at 4°CLonger incubation at lower temperatures can be beneficial for sensitive antibodies.
Quenching Reagent Free cysteine or β-mercaptoethanolTo cap any unreacted maleimide groups.

Table 2: Live Cell Labeling Parameters

ParameterRecommended ValueNotes
Metabolic Azide Labeling Concentration 25-50 µM (e.g., Ac4ManNAz)Optimal concentration and incubation time should be determined empirically for each cell line.
Metabolic Labeling Incubation Time 24-48 hoursAllows for sufficient incorporation of the azide sugar into cell surface glycans.[4]
DBCO-Antibody-Fluorophore Concentration 1-10 µg/mLTitration is recommended to achieve optimal signal-to-noise ratio.[4]
Labeling Incubation Time 1-2 hours at 37°CShould be performed in a CO2 incubator to maintain cell health.[4]
Washing Buffer Pre-warmed live cell imaging bufferTo remove unbound antibody-fluorophore conjugate.[4]

Experimental Protocols

Protocol 1: Conjugation of an Antibody with this compound

This protocol describes the conjugation of a thiol-containing antibody (e.g., after reduction of disulfide bonds) with this compound.

Materials:

  • Antibody of interest in an amine-free and thiol-free buffer (e.g., PBS, pH 7.2)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reducing agent (e.g., TCEP-HCl)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation (Reduction of Disulfides - Optional):

    • If the antibody does not have free thiols, partial reduction of disulfide bonds may be necessary.

    • Dissolve the antibody in a degassed buffer at a concentration of 1-10 mg/mL.

    • Add a 10-20 fold molar excess of TCEP-HCl.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess TCEP using a desalting column equilibrated with PBS, pH 7.2.

  • Preparation of this compound Stock Solution:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the this compound stock solution to the antibody solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle shaking.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer containing a free thiol (e.g., 10 mM cysteine) to a final concentration of 1 mM and incubate for 15 minutes at room temperature.

    • Remove excess, unreacted linker and quenching reagent using a desalting column equilibrated with an appropriate storage buffer for the antibody (e.g., PBS).

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the antibody at 280 nm and the DBCO group at approximately 309 nm.

Protocol 2: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups onto cell surface glycans through metabolic labeling.

Materials:

  • Mammalian cells of interest

  • Cell culture medium

  • Azide-modified sugar (e.g., Ac4ManNAz - tetraacetylated N-azidoacetylmannosamine)

  • DMSO

Procedure:

  • Cell Seeding:

    • Seed cells in a suitable culture vessel (e.g., glass-bottom dish for imaging) and allow them to adhere and grow to the desired confluency.

  • Metabolic Labeling:

    • Prepare a stock solution of the azide-modified sugar in DMSO.

    • Add the azide sugar stock solution to the cell culture medium to a final concentration of 25-50 µM.

    • Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into cell surface glycans.[4]

Protocol 3: Live Cell Imaging with DBCO-Functionalized Antibody

This protocol describes the labeling of azide-modified live cells with the DBCO-functionalized antibody for fluorescence microscopy.

Materials:

  • Azide-labeled live cells (from Protocol 2)

  • DBCO-functionalized antibody conjugated to a fluorescent dye (from Protocol 1)

  • Live cell imaging buffer (e.g., phenol (B47542) red-free medium supplemented with HEPES)

  • Fluorescence microscope equipped with a live-cell imaging chamber

Procedure:

  • Cell Preparation:

    • Gently wash the azide-labeled cells twice with pre-warmed live cell imaging buffer to remove any residual culture medium.[4]

  • Labeling:

    • Dilute the DBCO-functionalized antibody-fluorophore conjugate in the live cell imaging buffer to the desired final concentration (typically 1-10 µg/mL).[4]

    • Add the antibody solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.[4]

  • Washing:

    • Remove the antibody solution and wash the cells three times with pre-warmed live cell imaging buffer to remove any unbound antibody.[4]

  • Imaging:

    • Add fresh live cell imaging buffer to the cells and proceed with imaging on the fluorescence microscope.

    • Acquire images using the appropriate filter sets for the chosen fluorophore.

Visualizations

Reaction Scheme

G cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Live Cell Labeling (SPAAC) Antibody-SH Antibody with free thiol (-SH) Antibody_DBCO DBCO-labeled Antibody Antibody-SH->Antibody_DBCO pH 6.5-7.5 DBCO_Maleimide This compound DBCO_Maleimide->Antibody_DBCO Labeled_Cell Fluorescently labeled live cell Antibody_DBCO->Labeled_Cell Azide_Cell Live cell with azide-labeled surface protein (-N3) Azide_Cell->Labeled_Cell

Figure 1. Two-step labeling strategy using this compound.
Experimental Workflow

G cluster_0 Preparation cluster_1 Cell Culture and Labeling cluster_2 Imaging prep_antibody Prepare Thiolated Antibody conjugation Conjugate Antibody with Linker prep_antibody->conjugation prep_linker Prepare DBCO-Maleimide Solution prep_linker->conjugation purification Purify DBCO-Antibody conjugation->purification live_label Incubate with DBCO-Antibody-Fluorophore purification->live_label seed_cells Seed Cells metabolic_label Metabolic Labeling with Azide Sugar seed_cells->metabolic_label wash_cells_1 Wash Cells metabolic_label->wash_cells_1 wash_cells_1->live_label wash_cells_2 Wash Cells live_label->wash_cells_2 imaging Live Cell Imaging wash_cells_2->imaging analysis Data Analysis imaging->analysis

Figure 2. Experimental workflow for live cell imaging.
Example Signaling Pathway: EGFR Dimerization and Activation

This diagram illustrates a simplified signaling pathway of the Epidermal Growth Factor Receptor (EGFR), a common target for live cell imaging studies. A DBCO-labeled anti-EGFR antibody can be used to visualize receptor dynamics during this process.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular EGF EGF Ligand EGFR_mono EGFR Monomer EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer (Inactive) EGFR_mono->EGFR_dimer Dimerization EGFR_active Active EGFR Dimer EGFR_dimer->EGFR_active Conformational Change P1 Autophosphorylation EGFR_active->P1 P2 Adaptor Protein Recruitment (e.g., Grb2) P1->P2 P3 Downstream Signaling (e.g., RAS-MAPK) P2->P3

Figure 3. Simplified EGFR signaling pathway.

References

Creating Fluorescent Probes with DBCO-NHCO-PEG2-maleimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the heterobifunctional linker, DBCO-NHCO-PEG2-maleimide, in the creation of advanced fluorescent probes. This versatile linker enables a robust, two-step strategy for the conjugation of fluorophores to biomolecules, facilitating research in cellular imaging, drug development, and diagnostics.

The this compound linker incorporates two key reactive moieties: a maleimide (B117702) group for covalent attachment to thiol-containing molecules such as cysteine residues in proteins, and a dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC). The short polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance during conjugation.

Core Applications

Fluorescent probes synthesized using this compound are instrumental in a variety of applications, including:

  • Site-Specific Protein Labeling: The maleimide group allows for the specific labeling of proteins at cysteine residues, which can be naturally occurring or engineered into the protein sequence. This site-specific approach minimizes the risk of disrupting protein function that can occur with less specific labeling methods.

  • Antibody-Drug Conjugate (ADC) Development: In the context of ADCs, this linker can be used to attach a fluorescent reporter to an antibody for visualization and trafficking studies, or to conjugate a therapeutic payload that has been modified with an azide (B81097) group.

  • Cellular Imaging and Tracking: Biomolecules labeled with fluorescent probes via this linker can be introduced into living cells to visualize their localization, dynamics, and interactions in real-time.

  • Förster Resonance Energy Transfer (FRET) Studies: The linker can be used to attach donor or acceptor fluorophores to specific sites on biomolecules to study conformational changes and protein-protein interactions.

Data Presentation: Quantitative Characterization of Labeled Antibodies

The following table summarizes typical quantitative data obtained from the characterization of a site-specifically labeled antibody using a DBCO-maleimide linker strategy. These parameters are crucial for ensuring the quality, consistency, and efficacy of the resulting fluorescent probe or ADC.

ParameterTypical ResultMethod of Analysis
Average Drug-to-Antibody Ratio (DAR) 1.8 - 2.2Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase HPLC (RP-HPLC)
Conjugation Efficiency >90%Liquid Chromatography-Mass Spectrometry (LC-MS)
Purity >95%Size-Exclusion Chromatography (SEC-HPLC)
Aggregate Content <5%Size-Exclusion Chromatography (SEC-HPLC)
Endotoxin Levels <0.5 EU/mgLimulus Amebocyte Lysate (LAL) Assay

Experimental Protocols

This section provides detailed protocols for a two-step process to create a fluorescent probe by first labeling a thiol-containing biomolecule (e.g., a protein with cysteine residues) with this compound, followed by the conjugation of an azide-modified fluorophore via copper-free click chemistry.

Protocol 1: Thiol-Specific Labeling of a Protein with this compound

This protocol describes the conjugation of the maleimide group of the linker to free thiol groups on a protein.

Materials:

  • Protein containing free thiol groups (e.g., antibody with reduced cysteines)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: N-ethylmaleimide or free cysteine

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in degassed Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to the addition of the maleimide linker.

  • Linker Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • (Optional) Add a 2-fold molar excess of N-ethylmaleimide or free cysteine relative to the maleimide linker to quench any unreacted maleimide groups. Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) or dialysis against the Reaction Buffer.

  • Characterization:

    • Determine the concentration of the DBCO-labeled protein using a standard protein assay (e.g., BCA).

    • Confirm the successful conjugation and determine the degree of labeling (DOL) using mass spectrometry.

Protocol 2: Copper-Free Click Chemistry Conjugation of an Azide-Fluorophore

This protocol describes the reaction between the DBCO-functionalized protein and an azide-modified fluorescent dye.

Materials:

  • DBCO-labeled protein (from Protocol 1)

  • Azide-modified fluorophore

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine the DBCO-labeled protein with a 1.5- to 5-fold molar excess of the azide-modified fluorophore.

  • Click Reaction:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Purify the fluorescently labeled protein conjugate to remove the unreacted fluorophore using a desalting column, dialysis, or other appropriate chromatographic techniques.

  • Final Characterization:

    • Determine the final protein concentration and the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific maximum absorbance wavelength).

    • Assess the purity and aggregation state of the final fluorescent probe by SEC-HPLC.

    • The quantum yield and signal-to-noise ratio of the final probe can be determined using standard fluorescence spectroscopy methods.

Mandatory Visualizations

Experimental Workflow for Creating a Fluorescently Labeled Antibody

G cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Linker Conjugation cluster_2 Step 3: Fluorophore Labeling cluster_3 Step 4: Purification & Analysis A Antibody with Disulfide Bonds B Add TCEP (Reducing Agent) A->B Reduction C Reduced Antibody with Free Thiols B->C E DBCO-Labeled Antibody C->E Maleimide-Thiol Coupling D This compound D->E G Fluorescently Labeled Antibody E->G Copper-Free Click Chemistry F Azide-Fluorophore F->G H Purification (e.g., SEC) G->H I Characterization (DOL, Purity, etc.) H->I J Final Fluorescent Probe I->J

Caption: Workflow for site-specific fluorescent labeling of an antibody.

Signaling Pathway: Visualizing Internalization of a Labeled Antibody-Receptor Complex

G cluster_0 Cell Surface cluster_1 Intracellular Trafficking cluster_2 Signal Detection A Fluorescently Labeled Antibody (Probe) C Antibody-Receptor Complex A->C Binding B Target Receptor B->C D Endocytosis C->D E Early Endosome D->E Internalization F Late Endosome E->F Maturation H Fluorescence Microscopy E->H G Lysosome F->G Fusion F->H G->H I Image Analysis (Localization, Quantification) H->I

Application Note: Quantitative Analysis of DBCO-NHCO-PEG2-Maleimide Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The heterobifunctional linker, DBCO-NHCO-PEG2-maleimide, is a valuable tool in bioconjugation, enabling the creation of complex biomolecules such as antibody-drug conjugates (ADCs).[1] This linker possesses two distinct reactive moieties: a maleimide (B117702) group that selectively reacts with sulfhydryl (thiol) groups, and a dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry.[1][2] The short polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and provides flexibility without significant steric hindrance.[1]

Quantifying the efficiency of each conjugation step is critical for ensuring the quality, consistency, and efficacy of the final bioconjugate.[3] Inconsistent conjugation can lead to variability in the drug-to-antibody ratio (DAR) in ADCs, which directly impacts both therapeutic potency and potential toxicity.[4] This document provides detailed protocols and analytical methods for the quantitative analysis of the conjugation efficiency of this compound to a thiol-containing biomolecule, such as a protein or antibody.

Principle of Reaction

The conjugation process is a two-stage reaction. First, the maleimide group of the linker forms a stable thioether bond with a free sulfhydryl group on the target biomolecule (e.g., a cysteine residue on a protein). This reaction is most efficient at a pH range of 6.5-7.5.[5][6] The resulting product is a DBCO-activated biomolecule, which can then be conjugated to an azide-containing molecule in the second stage via copper-free click chemistry.

G Figure 1. Two-stage conjugation scheme for this compound. Protein_SH Protein-SH (Thiol-containing protein) Protein_DBCO Protein-Linker-DBCO (DBCO-activated protein) Protein_SH->Protein_DBCO pH 6.5 - 7.5 Linker This compound Linker->Protein_DBCO Final_Conjugate Final Bioconjugate Protein_DBCO->Final_Conjugate Bioorthogonal Molecule_N3 Molecule-N3 (Azide-modified molecule) Molecule_N3->Final_Conjugate

Figure 1. Two-stage conjugation scheme.

Experimental Workflow

The overall process for conjugation and subsequent analysis involves several key steps, from initial protein preparation to the final quantitative assessment of the conjugation efficiency. Proper purification after the initial conjugation is essential to remove unreacted linker, which could interfere with downstream applications and analysis.

G Figure 2. General experimental workflow for conjugation and analysis. A 1. Protein Preparation (e.g., disulfide reduction, buffer exchange) B 2. Thiol-Maleimide Conjugation (Protein-SH + DBCO-Linker) A->B C 3. Purification (Remove excess linker via SEC / Desalting) B->C D 4. Quantitative Analysis (Determine DBCO incorporation) C->D E 5. Downstream Application (e.g., Click reaction with azide (B81097) molecule) D->E

Figure 2. General experimental workflow.

Detailed Experimental Protocols

Protocol 1: Thiol-Maleimide Conjugation of a Protein

This protocol describes the general procedure for labeling a thiol-containing protein with this compound.

Materials:

  • Thiol-containing protein (e.g., antibody, protein with cysteine residues).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[7]

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5. Buffer must be free of thiols.[5] Including 5-10 mM EDTA can help prevent disulfide re-oxidation.[6]

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.[5]

  • Desalting columns or Size Exclusion Chromatography (SEC) system for purification.[8]

Procedure:

  • Protein Preparation: a. If the protein's sulfhydryl groups are in disulfide bonds, reduction is necessary. Incubate the protein with a 10- to 20-fold molar excess of TCEP for 30-60 minutes at room temperature.[5] b. Remove the reducing agent using a desalting column, exchanging the protein into the degassed Conjugation Buffer. c. Adjust the protein concentration to 1-10 mg/mL in the Conjugation Buffer.[8]

  • Linker Preparation: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[8] b. Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF.[9]

  • Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the linker stock solution to the protein solution.[8] Ensure the final concentration of the organic solvent (DMSO/DMF) is less than 10-15% to avoid protein denaturation.[5] b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[8][10]

  • Purification: a. Remove excess, unreacted linker from the DBCO-activated protein using a desalting column or SEC.[8] The purified conjugate is now ready for quantitative analysis or for the subsequent click reaction.

Protocol 2: Quantitative Analysis of DBCO Incorporation

The efficiency of the conjugation is determined by calculating the degree of labeling (DOL), which is the average number of DBCO linker molecules conjugated per protein molecule.

Method A: UV-Vis Spectrophotometry

This is a relatively simple method but requires that the linker has a unique absorbance peak separate from the protein.[4] The DBCO moiety has a characteristic absorbance around 309 nm.[10]

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and 309 nm (A309).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the contribution of the DBCO linker to the A280 reading.

    • Molar concentration of protein = (A_280 - (A_309 * CF)) / ε_protein

    • Where:

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

      • CF is a correction factor (A280/A309) for the DBCO linker. This must be determined empirically by measuring the absorbance of the free linker.

  • Calculate the molar concentration of the DBCO linker:

    • Molar concentration of DBCO = A_309 / ε_DBCO

    • Where ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (typically ~12,000 M-1cm-1).

  • Calculate the Degree of Labeling (DOL):

    • DOL = Molarity of DBCO / Molarity of Protein

Method B: Mass Spectrometry (MS)

Mass spectrometry provides a more direct and accurate measurement of conjugation by detecting the mass increase of the protein after linker attachment.[11][12]

  • Purify the conjugate to remove all unreacted linker.

  • Analyze the unmodified and conjugated protein samples using either MALDI-TOF or LC-MS (Liquid Chromatography-Mass Spectrometry).[12][13]

  • Determine the molecular weight of the major species in both samples.

  • Calculate the number of attached linkers:

    • DOL = (Massconjugate - Massunmodified protein) / Masslinker

    • LC-MS analysis of the intact conjugate can reveal the distribution of species (e.g., protein with 0, 1, 2, etc., linkers attached), allowing for the calculation of an average DOL.[14]

Data Presentation & Interpretation

Quantitative data should be organized to allow for clear comparison of different reaction conditions or analytical methods.

Table 1: Example Reaction Conditions and Resulting Efficiency

Molar Excess of Linker Incubation Time (h) Incubation Temp (°C) Average DOL (by LC-MS) Conjugation Efficiency (%)*
5x 2 25 1.8 90%
10x 2 25 1.9 95%
20x 2 25 2.0 100%
10x 0.5 25 1.2 60%
10x 2 4 1.6 80%

*Assuming a theoretical maximum of 2 available thiol sites per protein.

Table 2: Comparison of Analytical Techniques for DOL Determination

Technique Principle Advantages Disadvantages
UV-Vis Spectrophotometric measurement of DBCO absorbance.[4] Quick, simple, readily available equipment.[14] Less accurate, requires pure sample, relies on accurate extinction coefficients.[11][14]
RP-HPLC Separation based on hydrophobicity.[14] Provides detailed information on drug load distribution. May require denaturation of the protein.
HIC Separation based on hydrophobicity under non-denaturing conditions.[14] Widely used for cysteine-linked conjugates, maintains protein structure.[13] Resolution may be insufficient for complex mixtures.

| Mass Spec. | Measures mass-to-charge ratio to determine molecular weight.[12] | Highly accurate, provides distribution of species, confirms identity.[11][15] | Requires specialized equipment, can be more time-consuming. |

G Figure 3. Logic diagram for selecting an analytical method. Start Need to Quantify Conjugation Efficiency Q1 Need quick estimate? Start->Q1 UV_Vis Use UV-Vis Spectroscopy (Protocol 2A) Q1->UV_Vis Yes Q2 Need high accuracy and distribution data? Q1->Q2 No End Analysis Complete UV_Vis->End MS Use Mass Spectrometry (Protocol 2B) Q2->MS Yes Q3 Need to separate different conjugated species? Q2->Q3 No MS->End HPLC Use Chromatography (HIC or RP-HPLC) Q3->HPLC Yes Q3->End No HPLC->End

Figure 3. Logic diagram for selecting an analytical method.

Troubleshooting

Table 3: Common Issues and Solutions in Conjugation

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conjugation 1. Maleimide hydrolysis due to improper storage or buffer pH > 7.5.[5][9] 2. Insufficiently reduced protein disulfides. 3. Presence of thiol-containing substances (e.g., DTT) in the buffer.[6] 1. Prepare linker stock solution fresh. Ensure buffer pH is between 6.5-7.5.[5] 2. Optimize reduction step with TCEP; confirm reduction. 3. Perform thorough buffer exchange into a thiol-free buffer.[6]
Protein Precipitation 1. Concentration of organic solvent (DMSO/DMF) is too high.[5] 2. Protein instability under reaction conditions. 1. Keep final organic solvent concentration below 10-15%.[5] 2. Reduce incubation temperature or time; screen different buffers.

| Inconsistent DOL Results | 1. Inaccurate protein or linker concentration measurement. 2. Incomplete removal of excess linker before analysis.[9] 3. Variability in the number of available sulfhydryl groups. | 1. Verify protein concentration using A280 or a BCA assay. 2. Improve purification step (e.g., use a longer SEC column). 3. Ensure consistent and complete reduction of the protein before each reaction. |

The quantitative analysis of this compound conjugation is a multi-step process that is essential for the development of robust and reproducible bioconjugates. A combination of careful execution of conjugation protocols and the use of appropriate analytical techniques, such as UV-Vis spectrophotometry and mass spectrometry, allows for precise determination of the degree of labeling.[4][12] This ensures that the final product meets the critical quality attributes required for research, diagnostic, and therapeutic applications.[3]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Conjugation with DBCO-NHCO-PEG2-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the conjugation efficiency of DBCO-NHCO-PEG2-maleimide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional crosslinker. It contains two reactive groups: a dibenzocyclooctyne (DBCO) group and a maleimide (B117702) group, connected by a short polyethylene (B3416737) glycol (PEG2) spacer. The DBCO group reacts with azide-functionalized molecules through copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry. The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides. This dual reactivity allows for the sequential and orthogonal labeling of two different molecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs), protein-peptide conjugates, and for surface modification.[1][2]

Q2: What is the optimal pH for the maleimide-thiol conjugation step?

The ideal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[3][4] Within this range, the reaction is highly selective for thiol groups. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3][4] Below pH 6.5, the reaction rate decreases significantly due to the protonation of the thiol group. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can also react with primary amines (e.g., lysine (B10760008) residues), leading to a loss of selectivity.[3][4]

Q3: How can I prevent hydrolysis of the maleimide group?

The maleimide group is sensitive to moisture and can hydrolyze, rendering it non-reactive.[5] To minimize hydrolysis:

  • Always allow the this compound reagent to warm to room temperature before opening the vial to prevent moisture condensation.[5]

  • Prepare stock solutions of the linker in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[5][6][7]

  • Do not prepare and store aqueous solutions of the maleimide linker.[5]

  • Perform the conjugation reaction promptly after adding the linker to the aqueous reaction buffer.

Q4: What are the recommended reaction conditions for the DBCO-azide (SPAAC) reaction?

The DBCO-azide click chemistry reaction is robust and can proceed under a range of conditions. Typically, the reaction is carried out at room temperature (20-25°C) for 4-12 hours.[5][8] For sensitive biomolecules, the reaction can be performed at 4°C, usually overnight (12 hours or longer), to minimize potential degradation.[5][8] Higher temperatures, up to 37°C, can increase the reaction rate.[5] It is crucial to avoid buffers containing sodium azide, as it will compete with the azide-functionalized molecule for the DBCO group.[5]

Troubleshooting Guides

Issue 1: Low or No Conjugation Efficiency in the Maleimide-Thiol Reaction
Potential Cause Recommended Solution
Maleimide Hydrolysis Prepare fresh solutions of the maleimide linker in anhydrous DMSO or DMF immediately before use. Ensure the reaction pH is maintained between 6.5 and 7.5.[3][4][5]
Oxidation of Thiols If your protein or peptide contains disulfide bonds, they must be reduced to free thiols prior to conjugation. Use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). DTT (dithiothreitol) can also be used, but excess DTT must be removed before adding the maleimide linker as it also contains a thiol group.[7]
Incorrect Stoichiometry Use a 5- to 20-fold molar excess of the this compound linker to the thiol-containing molecule as a starting point.[5] For more dilute solutions, a higher molar excess may be necessary.[5]
Suboptimal Reaction Buffer Use a sulfhydryl-free buffer such as PBS, HEPES, or Tris at a pH of 7.0-7.5.[6][7] Degas the buffer to minimize oxygen, which can promote thiol oxidation.[7]
Steric Hindrance The short PEG2 spacer may not be sufficient to overcome steric hindrance if the thiol group is in a sterically crowded environment. Consider using a linker with a longer PEG spacer.
Issue 2: Low or No Conjugation Efficiency in the DBCO-Azide (SPAAC) Reaction
Potential Cause Recommended Solution
Insufficient Labeling in the First Step Confirm that the maleimide-thiol conjugation was successful and that the excess linker was removed. Use analytical techniques like mass spectrometry or HPLC to verify the presence of the DBCO group on your molecule.[9]
Suboptimal Reaction Conditions Optimize the reaction by increasing the incubation time or temperature (up to 37°C).[5] Ensure the reaction buffer is free of sodium azide.[5]
Incorrect Stoichiometry A molar excess of 1.5 to 10 equivalents of one of the coupling partners can be used to drive the reaction to completion. For an antibody-small molecule conjugation, a 7.5-fold excess of one partner is a good starting point.[5]
Degraded DBCO Reagent DBCO reagents can degrade over time if not stored properly. Store the this compound linker at -20°C, protected from light and moisture.[8][10]
Steric Hindrance If conjugating large molecules, steric hindrance can be a factor. The PEG2 spacer provides some flexibility, but a longer PEG chain might be necessary to improve accessibility of the reactive groups.[11][12]

Experimental Protocols

Protocol 1: General Two-Step Conjugation using this compound

This protocol outlines the sequential conjugation of a thiol-containing molecule (Molecule A-SH) and an azide-containing molecule (Molecule B-N3).

Step 1: Maleimide-Thiol Conjugation

  • Prepare Molecule A-SH: Dissolve the thiol-containing molecule in a degassed, sulfhydryl-free buffer (e.g., PBS, HEPES) at pH 7.0-7.5. If necessary, reduce any disulfide bonds with TCEP and remove the excess TCEP using a desalting column.

  • Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.[6]

  • Conjugation Reaction: Add the this compound stock solution to the solution of Molecule A-SH to achieve a 10-20 fold molar excess of the linker.[5][7]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Purification: Remove the excess, unreacted this compound using a desalting column or size-exclusion chromatography to obtain the DBCO-labeled intermediate (Molecule A-DBCO).[5]

Step 2: DBCO-Azide (SPAAC) Conjugation

  • Prepare Molecule B-N3: Dissolve the azide-containing molecule in an azide-free buffer (e.g., PBS).

  • Conjugation Reaction: Add the purified Molecule A-DBCO to the solution of Molecule B-N3. A molar ratio of 1.5 to 10-fold excess of one component can be used to optimize the reaction.[5]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[5][8]

  • Purification: Purify the final conjugate (Molecule A-Linker-Molecule B) using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or hydrophobic interaction chromatography) to remove any unreacted starting materials.[9]

Visualizations

experimental_workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: DBCO-Azide (SPAAC) Conjugation A_SH Molecule A-SH (Thiol-containing) Reaction1 Reaction (pH 6.5-7.5, RT, 2h) A_SH->Reaction1 Linker This compound Linker->Reaction1 Purification1 Purification (e.g., Desalting Column) Reaction1->Purification1 A_DBCO Molecule A-DBCO (DBCO-labeled intermediate) Purification1->A_DBCO Reaction2 Reaction (RT, 4-12h) A_DBCO->Reaction2 B_N3 Molecule B-N3 (Azide-containing) B_N3->Reaction2 Purification2 Purification (e.g., SEC, IEX) Reaction2->Purification2 Final_Product Final Conjugate (Molecule A-Linker-Molecule B) Purification2->Final_Product

Caption: Experimental workflow for a two-step conjugation.

troubleshooting_logic cluster_maleimide Maleimide-Thiol Reaction cluster_dbco DBCO-Azide Reaction Start Low Conjugation Efficiency? Check_Step Which Step? Start->Check_Step Check_pH Is pH 6.5-7.5? Check_Step->Check_pH Maleimide-Thiol Check_DBCO_Labeling Is DBCO Labeling Confirmed? Check_Step->Check_DBCO_Labeling DBCO-Azide Check_Thiol Are Thiols Free (not oxidized)? Check_pH->Check_Thiol Yes Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Stoichiometry1 Sufficient Molar Excess of Linker? Check_Thiol->Check_Stoichiometry1 Yes Reduce_Sample Reduce with TCEP Check_Thiol->Reduce_Sample No Check_Maleimide_Health Fresh Maleimide Solution? Check_Stoichiometry1->Check_Maleimide_Health Yes Increase_Excess1 Increase Linker Molar Excess Check_Stoichiometry1->Increase_Excess1 No Prepare_Fresh Prepare Fresh Linker Solution Check_Maleimide_Health->Prepare_Fresh No Check_Stoichiometry2 Optimal Molar Ratio? Check_DBCO_Labeling->Check_Stoichiometry2 Yes Verify_Labeling Verify DBCO Labeling (e.g., MS) Check_DBCO_Labeling->Verify_Labeling No Check_Conditions Optimized Time/ Temperature? Check_Stoichiometry2->Check_Conditions Yes Adjust_Ratio Adjust Molar Ratio of Reactants Check_Stoichiometry2->Adjust_Ratio No Optimize_Conditions Increase Time/ Temperature Check_Conditions->Optimize_Conditions No

References

troubleshooting low yield in DBCO-NHCO-PEG2-maleimide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving the DBCO-NHCO-PEG2-maleimide heterobifunctional crosslinker. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low conjugation yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol conjugation step?

A1: The optimal pH range for the maleimide (B117702) reaction with a free thiol (sulfhydryl group) is between 6.5 and 7.5.[1][2] Within this window, the thiol group is sufficiently reactive, while side reactions, such as maleimide hydrolysis or reaction with amines, are minimized.[2] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.[1][2]

Q2: My protein's cysteine residues are involved in disulfide bonds. Can I still use this linker?

A2: Yes, but you must first reduce the disulfide bonds to generate free sulfhydryl (-SH) groups, as maleimides do not react with disulfides.[1][3][4] A common strategy is to use a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which is effective over a wide pH range and typically does not need to be removed before adding the maleimide linker.[1][2]

Q3: How should I store the this compound linker?

A3: The linker is sensitive to moisture, especially the maleimide group.[5] It should be stored desiccated at -20°C or -80°C for long-term stability.[6][7][8] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[5][9] Prepare solutions immediately before use and do not store the linker in aqueous solutions due to the risk of hydrolysis.[1][5]

Q4: What reaction conditions are best for the DBCO-azide (SPAAC) step?

A4: The strain-promoted alkyne-azide cycloaddition (SPAAC) is a robust, copper-free click chemistry reaction that works well under mild, aqueous conditions.[10] Reactions are typically performed at room temperature for 2 to 12 hours, but can also be conducted at 4°C overnight.[5][11][12] Higher concentrations of reactants will lead to faster kinetics.[11][13]

Q5: Which buffers should I avoid during the conjugation steps?

A5: For the maleimide-thiol reaction, avoid buffers containing free thiols (e.g., DTT, 2-mercaptoethanol) or primary amines (e.g., Tris, glycine), as they will compete with the target molecule.[9][14][15] For the DBCO-azide reaction, ensure your buffers do not contain sodium azide (B81097), as it will react with the DBCO group.[5][10][12] Phosphate-buffered saline (PBS) and HEPES are generally safe choices for both reactions.[14][15]

Troubleshooting Guide

This guide addresses specific problems that can lead to low yields in a question-and-answer format.

Issue 1: Low Yield After the Maleimide-Thiol Conjugation Step

Q: I see very little or no conjugation to my thiol-containing protein. What went wrong?

A: This issue commonly arises from three main areas: the maleimide group, the thiol group, or the reaction conditions.

  • Inactive Maleimide Group: The maleimide ring is susceptible to hydrolysis (ring-opening), especially at pH values above 7.5, which renders it unreactive towards thiols.[16]

    • Solution: Always prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately.[1][5][14] Ensure the reaction pH is strictly maintained between 6.5 and 7.5.[1][15] Storing maleimide-functionalized molecules at 4°C is preferable to 20°C to minimize loss of reactivity over time.[1][16]

  • Unavailable Thiol Groups: Free thiols can readily oxidize to form disulfide bonds, which are unreactive with maleimides.[1][3]

    • Solution: Ensure your protein's disulfide bonds are fully reduced using a 10-100 fold molar excess of a reducing agent like TCEP.[14] To prevent re-oxidation, degas your buffers by vacuum or by bubbling with an inert gas like argon or nitrogen.[1][3][4] Including a chelating agent like EDTA (1-5 mM) in the buffer can also help by sequestering metal ions that catalyze oxidation.[1][2]

  • Suboptimal Reaction Conditions: Incorrect buffer composition or molar ratios can hinder the reaction.

    • Solution: Use a non-amine, non-thiol buffer like PBS or HEPES at a pH of 7.0-7.5.[14][15] Start with a 10-20 fold molar excess of the maleimide-linker over the thiol-containing molecule to drive the reaction to completion.[1][14]

Issue 2: Low Yield After the DBCO-Azide (SPAAC) Reaction Step

Q: My maleimide conjugation worked, but the subsequent click reaction with my azide-modified molecule is inefficient.

A: Low efficiency in the SPAAC step can be due to reagent issues or suboptimal reaction kinetics.

  • Degraded Reagents: While generally stable, both DBCO and azide moieties can degrade under certain conditions.

    • Solution: Ensure proper storage of both the DBCO-linked molecule and the azide-containing molecule. Confirm the integrity and concentration of your azide-modified molecule.

  • Poor Reaction Kinetics: SPAAC reaction rates are concentration-dependent.

    • Solution: Increase the concentration of one or both reactants if possible. While the reaction is efficient, using a slight molar excess (e.g., 1.5-4 fold) of one component can improve yields.[11][12] Increasing the incubation time (up to 24 hours) or performing the reaction at a higher temperature (e.g., 37°C instead of room temperature) can also enhance efficiency.[5][11]

  • Steric Hindrance: If both molecules being conjugated are large (e.g., proteins, nanoparticles), steric hindrance can slow the reaction.

    • Solution: The PEG2 spacer in the linker is designed to reduce steric hindrance. If this is still a suspected issue, consider longer incubation times or optimizing the molar ratios in small-scale trials.

Data & Protocols

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation
ParameterRecommended ConditionRationale & Notes
pH 6.5 - 7.5Balances thiol reactivity with maleimide stability.[1][2]
Buffer PBS, HEPES (10-100 mM)Must be free of primary amines and thiols.[14][15]
Temperature Room Temperature (or 4°C)Reaction at RT for 1-2 hours is typical.[1][14] Can be done overnight at 4°C for sensitive proteins.[14]
Maleimide:Thiol Ratio 10:1 to 20:1 (molar excess)A common starting point to ensure efficient labeling.[4][14] May require optimization for specific molecules.[1]
Additives 1-5 mM EDTAChelates metal ions to help prevent thiol oxidation.[1][2]
Table 2: Recommended Reaction Conditions for DBCO-Azide (SPAAC) Conjugation
ParameterRecommended ConditionRationale & Notes
pH ~7.4 (e.g., PBS)Reaction is efficient under standard physiological conditions.[10]
Buffer PBS or similar aqueous buffersAvoid buffers containing sodium azide.[5][10][12] Up to 20% DMSO can be tolerated if solubility is an issue.[10]
Temperature Room Temperature (or 4°C)Reaction is typically complete in 2-12 hours at RT.[5][11]
DBCO:Azide Ratio 1:1.5 to 1:4 (molar ratio)A slight excess of one component can drive the reaction.[11][12]
Incubation Time 2 - 24 hoursLonger times may be needed for dilute solutions or large molecules.[11]

Experimental Workflow & Protocols

A two-step sequential conjugation is critical to prevent the formation of undesired homodimers.[17] The following protocol assumes the first reaction is between the maleimide end of the linker and a thiol-containing protein (Protein-SH).

Protocol 1: Conjugation of DBCO-Linker to a Thiol-Containing Protein
  • Prepare Protein-SH:

    • Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., PBS, 1-5 mM EDTA, pH 7.2).[1]

    • If reduction is needed, add TCEP to a final concentration of 5-50 mM and incubate for 30-60 minutes at room temperature.[1] This solution can often be used directly without removing the TCEP.[1]

  • Prepare Linker Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the linker in anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[5]

  • Conjugation Reaction:

    • Add the linker stock solution to the prepared protein solution to achieve a 10-20 fold molar excess of the linker.[14]

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification (Critical Step):

    • Remove excess, unreacted linker using a desalting column (e.g., Zeba™ Spin or PD-10) or size-exclusion chromatography (SEC).[2] This step is crucial to prevent side reactions in the next stage.[17] The resulting product is Protein-S-Linker-DBCO.

Protocol 2: DBCO-Azide "Click" Reaction
  • Prepare Reactants:

    • The purified Protein-S-Linker-DBCO from Protocol 1 is used as is.

    • Prepare your azide-modified molecule in an azide-free buffer (e.g., PBS).

  • Click Reaction:

    • Combine the DBCO-activated protein with the azide-modified molecule. A 2-4 fold molar excess of the azide molecule is a good starting point.[10][12]

    • Incubate the mixture for 2-12 hours at room temperature or overnight at 4°C.[5][12]

  • Final Purification:

    • Purify the final conjugate (Protein-S-Linker-Molecule) from unreacted components using an appropriate method such as SEC, HPLC, or affinity chromatography.

Visualizations

Workflow cluster_step1 Step 1: Maleimide-Thiol Reaction cluster_step2 Step 2: DBCO-Azide Reaction Protein_SH Protein-SH (Reduced Cysteine) Reaction1 Incubate pH 6.5-7.5, RT, 2h Protein_SH->Reaction1 Linker DBCO-PEG2-Maleimide Linker->Reaction1 Purify1 Purify (Remove excess linker) Reaction1->Purify1 Protein_DBCO Protein-Linker-DBCO Reaction2 Incubate RT, 2-12h Protein_DBCO->Reaction2 Purify1->Protein_DBCO Molecule_N3 Azide-Molecule Molecule_N3->Reaction2 Final_Purify Final Purification Reaction2->Final_Purify Final_Product Final Conjugate Final_Purify->Final_Product

Caption: Sequential workflow for DBCO-maleimide bioconjugation.

Troubleshooting Start Low Yield Observed Check_Maleimide Is Maleimide Active? Start->Check_Maleimide Check_Thiol Are Thiols Free & Available? Check_Maleimide->Check_Thiol No Sol_Maleimide Use fresh linker Maintain pH 6.5-7.5 Check_Maleimide->Sol_Maleimide Yes Check_Conditions Are Reaction Conditions Optimal? Check_Thiol->Check_Conditions No Sol_Thiol Reduce disulfides (TCEP) Degas buffer, add EDTA Check_Thiol->Sol_Thiol Yes Sol_Conditions Use non-amine/non-thiol buffer Optimize molar ratios Check_Conditions->Sol_Conditions No

Caption: Decision tree for troubleshooting the maleimide-thiol reaction.

Hydrolysis Maleimide Reactive Maleimide O N O Hydrolyzed Unreactive Maleamic Acid HOOC CONH Maleimide->Hydrolyzed Hydrolysis (Ring Opening) Water H₂O (pH > 7.5)

References

optimizing buffer conditions for DBCO-NHCO-PEG2-maleimide conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and protocols for researchers using DBCO-NHCO-PEG2-Maleimide, a heterobifunctional linker designed for two-step conjugations. Success with this reagent hinges on understanding the distinct and sometimes competing requirements of its two reactive moieties: the maleimide (B117702) group (for thiol conjugation) and the DBCO group (for copper-free click chemistry with azides).

Frequently Asked Questions (FAQs)

Q1: What is the single most critical factor for successful conjugation with this linker?

The most critical factor is the buffer pH. The maleimide-thiol reaction is highly pH-sensitive. The optimal pH range is 6.5 to 7.5 .[1][2][3] Outside this window, you risk significant side reactions or dramatically reduced efficiency. The DBCO-azide reaction, in contrast, is far more tolerant and proceeds efficiently across a broader physiological pH range.[4][5] Therefore, buffer conditions should always be optimized for the maleimide-thiol step first.

Q2: Why is my conjugation yield low or non-existent?

Low yield is a common issue that can stem from several sources. The primary culprits are related to the maleimide-thiol reaction:

  • Suboptimal pH: If the pH is below 6.5, the reaction will be extremely slow as the thiol group is not sufficiently deprotonated.[1] If the pH is above 7.5, the maleimide group is prone to rapid hydrolysis, rendering it inactive.[2][6][7]

  • Maleimide Hydrolysis: The maleimide group is sensitive to moisture and will hydrolyze in aqueous solutions.[8] Always prepare stock solutions of the linker in an anhydrous organic solvent like DMSO or DMF immediately before use and avoid storing it in aqueous buffers.[8][9]

  • Thiol Oxidation: Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (S-S), which do not react with maleimides.[10][11] Ensure your buffers are degassed and consider adding a non-thiol-based reducing agent (like TCEP) or a chelating agent (like EDTA) to prevent this.[1]

  • Buffer Interference: Buffers containing primary amines (e.g., Tris, glycine) or other thiols (e.g., DTT, 2-mercaptoethanol) are incompatible and will compete with your target molecule for the maleimide group.[12]

Q3: Which buffers should I use, and which should I avoid?

Choosing the right buffer system is crucial for preserving the integrity of the maleimide group while facilitating its reaction with thiols.

Recommended BuffersBuffers to Avoid
PBS (Phosphate-Buffered Saline), pH 7.2-7.4[13]Tris-based buffers (contain primary amines)[12]
HEPES, pH 7.0-7.5[10][14]Glycine buffers (contain primary amines)
MOPS, pH 7.0-7.5[15]Buffers containing thiols (e.g., DTT, 2-mercaptoethanol)[9]
Borate Buffer, pH 7.0-8.0Buffers containing sodium azide (B81097) if DBCO reaction is next[16][17]

Q4: Should I perform the maleimide and DBCO reactions sequentially or simultaneously?

A sequential approach is strongly recommended. Because the maleimide-thiol reaction is more sensitive to buffer conditions, it should be performed first under its optimal pH range (6.5-7.5). After the maleimide-thiol conjugation is complete, the unreacted maleimide linker should be removed via purification (e.g., size-exclusion chromatography). The resulting DBCO-labeled molecule can then be reacted with its azide-containing partner in a separate step. This prevents potential side reactions and allows for optimization of each step independently.

Troubleshooting Guide

This table outlines common problems, their probable causes, and recommended solutions to optimize your conjugation experiments.

SymptomPossible CauseRecommended Solution
Low or No Conjugation Incorrect pH: Buffer is outside the optimal 6.5-7.5 range for the maleimide reaction.[1][2]Verify buffer pH and adjust to ~7.2 using a calibrated pH meter. Use a non-amine buffer like PBS or HEPES.[18]
Maleimide Hydrolysis: Linker was exposed to water for too long before reaction.[8]Prepare a fresh stock solution of the linker in anhydrous DMSO or DMF immediately before use.[8][9] Minimize time in aqueous buffer before adding the thiol-containing molecule.
Thiol Oxidation: Cysteine residues on the protein have formed disulfide bonds.[10][11]Degas buffers thoroughly.[10] Add 1-5 mM EDTA to chelate metal ions that catalyze oxidation.[1] If necessary, pre-treat the protein with a 10-fold molar excess of TCEP and remove excess TCEP before adding the maleimide linker.[14]
Buffer Interference: Buffer contains primary amines (Tris) or thiols (DTT).[9][12]Switch to a recommended buffer system like PBS or HEPES.[12]
Precipitate Forms During Reaction Poor Reagent Solubility: The DBCO-PEG2-Maleimide linker has limited aqueous solubility.[10]Dissolve the linker in a minimal amount of organic co-solvent (DMSO/DMF) before adding it to the aqueous reaction mixture.[10][11] Ensure the final organic solvent concentration is low (<20%) to prevent protein precipitation.[19][20]
Low Yield in Second (DBCO-Azide) Step Azide in Buffer: Buffer from the first step contained sodium azide, which reacted with the DBCO group.Ensure all buffers used in the maleimide-thiol reaction and subsequent purification are free of sodium azide.[8]
Suboptimal Reaction Conditions: Low concentration of reactants or insufficient incubation time.Increase the concentration of one reactant (typically a 1.5 to 10-fold molar excess).[8] Increase incubation time to 12-24 hours, especially if reacting at 4°C.[8][13]

Experimental Protocols

Protocol 1: General Two-Step Protein-Small Molecule Conjugation

This protocol describes the conjugation of a thiol-containing protein (e.g., an antibody with reduced cysteines) to an azide-functionalized small molecule.

Step 1: Maleimide-Thiol Conjugation

  • Prepare Protein: Dissolve the thiol-containing protein in a degassed conjugation buffer (e.g., PBS with 2 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.[10][11] If the protein contains disulfide bonds that need to be targeted, reduce it first by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature.[1]

  • Prepare Linker: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.[9]

  • React: Add a 10-20 fold molar excess of the maleimide linker solution to the protein solution.[1] Keep the final DMSO concentration below 20%.[20]

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[1]

  • Purify: Remove excess, unreacted linker using a desalting column (e.g., Zeba™ Spin) or size-exclusion chromatography (SEC), exchanging the buffer into an azide-free buffer (e.g., standard PBS).[18] The resulting product is a DBCO-activated protein.

Step 2: DBCO-Azide "Click" Reaction

  • Prepare Azide Molecule: Dissolve the azide-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

  • React: Add a 1.5 to 3-fold molar excess of the azide-molecule to the purified DBCO-activated protein from Step 1.[19]

  • Incubate: Let the reaction proceed for 4-12 hours at room temperature or overnight at 4°C.[8][19] The reaction can be monitored by measuring the decrease in DBCO absorbance at ~310 nm.[20]

  • Final Purification: Purify the final conjugate using an appropriate method (e.g., SEC, HPLC, or dialysis) to remove any unreacted azide molecule.[1]

Visualized Workflows and Chemistry

G cluster_step1 Step 1: Maleimide-Thiol Reaction (pH 6.5-7.5) cluster_step2 Step 2: DBCO-Azide Reaction (pH ~7.4) Prot_SH Thiol-Protein Mix1 Add Linker to Protein (PBS + EDTA, pH 7.2) Prot_SH->Mix1 Linker DBCO-PEG-Maleimide (in DMSO) Linker->Mix1 Incubate1 Incubate (2h @ RT or O/N @ 4°C) Mix1->Incubate1 Purify1 Purify (Desalting Column) Incubate1->Purify1 DBCO_Prot DBCO-Activated Protein Purify1->DBCO_Prot Mix2 Combine Reactants (PBS, azide-free) DBCO_Prot->Mix2 Azide_Mol Azide-Molecule Azide_Mol->Mix2 Incubate2 Incubate (4-12h @ RT) Purify2 Final Purification (SEC/HPLC) Incubate2->Purify2 Final_Conj Final Conjugate Purify2->Final_Conj

Caption: Sequential workflow for this compound conjugation.

Caption: The two distinct chemical reactions utilized by the linker.

G Start Low Conjugation Yield? pH_Check Is buffer pH between 6.5-7.5? Start->pH_Check pH_Sol ACTION: Adjust pH to 7.2 with PBS or HEPES buffer. pH_Check->pH_Sol No Hydrolysis_Check Was linker stock prepared fresh in anhydrous DMSO? pH_Check->Hydrolysis_Check Yes Success Yield should improve. pH_Sol->Success Hydrolysis_Sol ACTION: Discard old solution. Prepare fresh linker stock. Hydrolysis_Check->Hydrolysis_Sol No Thiol_Check Were buffers degassed? Was EDTA used? Hydrolysis_Check->Thiol_Check Yes Hydrolysis_Sol->Success Thiol_Sol ACTION: Degas buffers and add 1-5 mM EDTA. Consider TCEP reduction. Thiol_Check->Thiol_Sol No Buffer_Check Does buffer contain Tris or Glycine? Thiol_Check->Buffer_Check Yes Thiol_Sol->Success Buffer_Sol ACTION: Switch to a non-amine buffer like PBS. Buffer_Check->Buffer_Sol Yes Buffer_Check->Success No Buffer_Sol->Success Fail Consult further documentation.

Caption: Troubleshooting logic for low maleimide-thiol conjugation yield.

References

Technical Support Center: Purifying Antibody-Drug Conjugates with DBCO-NHCO-PEG2-Maleimide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) synthesized using DBCO-NHCO-PEG2-maleimide linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying ADCs made with the this compound linker?

The primary challenges stem from the physicochemical properties of the linker and the resulting ADC. The dibenzocyclooctyne (DBCO) group is hydrophobic, which can increase the propensity for aggregation.[1] The maleimide (B117702) group, used for conjugation to antibody thiols, can lead to heterogeneity and potential instability of the succinimide (B58015) linkage.[2][3] The short polyethylene (B3416737) glycol (PEG2) spacer, while intended to improve solubility, may not be sufficient to counteract the hydrophobicity of the DBCO group and many cytotoxic payloads, leading to challenges in purification and potential aggregation.[4][5]

Q2: Why is my ADC aggregating during or after purification?

Aggregation is a common issue with ADCs due to the increased hydrophobicity from the linker and payload.[4][5] The this compound linker contributes to this hydrophobicity. Solvents used during the conjugation reaction can also disrupt the antibody's structure, leading to aggregation.[4] During purification, high ADC concentrations and certain buffer conditions can promote the formation of aggregates.

Q3: I'm having difficulty removing unreacted linker-payload and free antibody. What should I do?

The removal of unreacted components is a critical purification step.[6] Techniques like Tangential Flow Filtration (TFF), Size Exclusion Chromatography (SEC), and Hydrophobic Interaction Chromatography (HIC) are commonly employed.[1][4] If you are facing difficulties, optimizing the parameters for these techniques is crucial. For instance, in TFF, adjusting the membrane molecular weight cutoff (MWCO) and diafiltration volumes can improve separation. For chromatographic methods, modifying the gradient, flow rate, or resin choice can enhance resolution.

Q4: My Drug-to-Antibody Ratio (DAR) is inconsistent. How can I improve it?

Inconsistent DAR can result from several factors, including variability in the conjugation efficiency and challenges in purifying a homogeneous product.[1] To achieve a more consistent DAR, it is important to precisely control reaction parameters such as temperature, pH, and incubation time.[1] Subsequent purification using techniques like HIC can then be used to isolate ADC species with a specific drug loading.[7][8]

Troubleshooting Guides

Issue 1: ADC Aggregation

Symptoms:

  • Visible precipitation or cloudiness in the ADC solution.[1]

  • Presence of high molecular weight species detected by Size Exclusion Chromatography (SEC).[1]

  • Low recovery of monomeric ADC after purification.

Possible Causes & Solutions:

CauseRecommended Solution
High Hydrophobicity The DBCO component of the linker increases hydrophobicity. Consider using a more hydrophilic PEG spacer (e.g., PEG4, PEG8) in the linker design if aggregation persists.[4][9] Including additives like arginine or polysorbates in buffers can also help mitigate aggregation.
Suboptimal Buffer Conditions Screen different buffer pH and salt concentrations to find conditions that minimize aggregation. The choice of buffer can significantly impact protein stability.[7]
High Protein Concentration Concentrate the ADC to the final target concentration in a step-wise manner, monitoring for aggregation at each step. Perform purification at a lower concentration if possible.
Solvent-Induced Aggregation Minimize the percentage of organic co-solvents used to dissolve the linker-payload. Perform a rapid buffer exchange into a stabilizing aqueous buffer immediately after conjugation.[4]
Issue 2: Poor Separation of ADC Species

Symptoms:

  • Co-elution of desired ADC with unreacted antibody or free linker-payload during chromatography.

  • Broad peaks and poor resolution in SEC or HIC chromatograms.[10][11]

  • Inability to isolate a specific DAR species.

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Chromatographic Method For HIC: Optimize the salt gradient. A shallower gradient can improve the separation of species with different DARs.[7][12] Experiment with different HIC resins (e.g., Butyl, Phenyl) to find the one with optimal selectivity.[10] For SEC: Ensure the column pore size is appropriate for the size of the ADC.[13] Adding a small amount of organic solvent (e.g., 10-15% isopropanol) to the mobile phase can sometimes improve peak shape for hydrophobic ADCs.[13]
Non-specific Interactions with Column The hydrophobicity of the DBCO group can lead to secondary interactions with the stationary phase in SEC.[11] Using a mobile phase with a higher salt concentration or including additives like arginine can help minimize these interactions.[14]
Heterogeneity of the ADC The maleimide conjugation can result in a heterogeneous mixture. Consider upstream process optimization of the conjugation reaction to achieve a more defined product before purification.

Experimental Protocols

Protocol 1: Generic Purification Workflow for this compound ADCs
  • Conjugation Reaction Quenching: After the desired incubation time, quench the reaction by adding an excess of a thiol-containing reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups on the linker-payload.

  • Initial Buffer Exchange/Diafiltration: Perform a buffer exchange using Tangential Flow Filtration (TFF) with a 30 kDa MWCO membrane to remove the quenching agent and unreacted linker-payload.[15] Diafilter with at least 5-10 diavolumes of the initial chromatography buffer.

  • Intermediate Purification by Hydrophobic Interaction Chromatography (HIC):

    • Column: Phenyl or Butyl Sepharose.

    • Mobile Phase A: High salt buffer (e.g., 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).[1]

    • Procedure: Equilibrate the column in Mobile Phase A. Load the diafiltered ADC. Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B. Collect fractions corresponding to the desired DAR species.

  • Polishing and Final Buffer Exchange by Size Exclusion Chromatography (SEC):

    • Column: SEC column with an appropriate pore size for monoclonal antibodies (e.g., 200-300 Å).[13]

    • Mobile Phase: Final formulation buffer (e.g., PBS, pH 7.4).

    • Procedure: Pool the HIC fractions containing the purified ADC. Concentrate if necessary. Load onto the equilibrated SEC column. Elute with the final formulation buffer. The main peak corresponds to the monomeric ADC.

  • Analysis: Characterize the final product for purity, DAR, and aggregation using analytical SEC, HIC, and mass spectrometry.

Visualizations

ADC_Purification_Workflow start Crude Conjugation Mixture quench Quench Reaction (e.g., N-acetylcysteine) start->quench tff Tangential Flow Filtration (TFF) (Remove unreacted linker/payload) quench->tff hic Hydrophobic Interaction Chromatography (HIC) (Separate by DAR) tff->hic sec Size Exclusion Chromatography (SEC) (Aggregate Removal & Buffer Exchange) hic->sec end Purified ADC sec->end

Caption: A typical purification workflow for ADCs.

Troubleshooting_Aggregation problem ADC Aggregation Observed cause1 High Hydrophobicity? problem->cause1 Check solution1a Optimize Buffer (e.g., add arginine) cause1->solution1a Yes solution1b Modify Linker (Longer PEG chain) cause1->solution1b Yes cause2 Suboptimal Buffer pH/Salt? cause1->cause2 No solution2 Buffer Screen cause2->solution2 Yes cause3 High Concentration? cause2->cause3 No solution3 Purify at Lower Concentration cause3->solution3 Yes

Caption: Troubleshooting decision tree for ADC aggregation.

References

Technical Support Center: Troubleshooting Non-Specific Binding of DBCO-NHCO-PEG2-Maleimide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering issues with non-specific binding of DBCO-NHCO-PEG2-maleimide conjugates. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common problems encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding with this compound conjugates?

A1: Non-specific binding of these conjugates can arise from several factors:

  • Hydrophobic Interactions: The dibenzocyclooctyne (DBCO) group is inherently hydrophobic and can interact non-specifically with proteins and cell surfaces[1].

  • Electrostatic Interactions: Charged molecules in your sample can interact with the conjugate or the solid phase (e.g., microplate wells)[2][3].

  • Maleimide (B117702) Reactivity: While highly selective for thiols at neutral pH, the maleimide group can undergo side reactions. At pH values above 7.5, reactivity towards primary amines can increase[4][5]. Additionally, unreacted maleimide groups can non-specifically bind to proteins.

  • PEG Linker Interactions: While the polyethylene (B3416737) glycol (PEG) linker is designed to be hydrophilic and reduce non-specific binding, the ethylene (B1197577) glycol units can still have weak, non-specific interactions with proteins[6][7].

  • Contamination: Contaminants in samples, buffers, or on labware can lead to high background signals[8].

Q2: How does the PEG linker in the conjugate help in reducing non-specific binding?

A2: The PEG linker is hydrophilic and flexible. It creates a hydration shell around the conjugate, which helps to shield the more hydrophobic DBCO and maleimide moieties[9][][11]. This steric hindrance and hydrophilic barrier minimize non-specific interactions with other proteins and surfaces, thereby reducing background signal and improving the signal-to-noise ratio in assays[6][][12].

Q3: Can the maleimide group contribute to non-specific binding even after conjugation?

A3: Yes, in a couple of ways. Firstly, if the initial conjugation reaction is incomplete, residual unreacted maleimide groups on your molecule of interest can bind non-specifically to other thiol-containing molecules in your assay. Secondly, the thioether bond formed between the maleimide and a thiol can, under certain conditions, undergo a retro-Michael reaction, leading to deconjugation and potential off-target effects[13][14].

Q4: What is the optimal pH for minimizing non-specific binding during the conjugation and subsequent assays?

A4: For the maleimide-thiol conjugation step, a pH range of 6.5-7.5 is optimal to ensure high selectivity for thiols over amines[4][5][15]. For subsequent assays, maintaining a physiological pH (around 7.4) is generally recommended. However, optimizing the pH of your assay buffers can be a crucial step in minimizing non-specific binding by altering the charge of interacting proteins[3].

Troubleshooting Guides

High Background Signal in Immunoassays

High background can obscure your specific signal, leading to inaccurate results. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Insufficient Blocking Increase the concentration of the blocking agent (e.g., 1-5% BSA or non-fat dry milk). Extend the blocking incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider using a different blocking agent.[16][17]
Hydrophobic Interactions Add a non-ionic surfactant (e.g., 0.05-0.1% Tween-20 or Triton X-100) to your washing and incubation buffers to disrupt hydrophobic binding.[3]
Electrostatic Interactions Increase the salt concentration of your buffers (e.g., up to 500 mM NaCl) to shield charged interactions.[3]
Excess Conjugate Titrate the concentration of your this compound conjugate to determine the optimal concentration that maximizes specific signal while minimizing background.
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer and ensure complete aspiration between washes.[8][17]
Contamination of Reagents Use fresh, high-purity reagents and sterile, disposable labware. Filter your conjugate solution through a 0.22 µm filter to remove aggregates.[7][8]
Low Yield of Final Conjugate

Low conjugation efficiency can lead to weak signals and wasted reagents.

Potential Cause Recommended Solution
Inefficient Initial Labeling Optimize the molar ratio of the this compound linker to your biomolecule. A 5- to 20-fold molar excess of the linker is a good starting point.[7]
Hydrolysis of Maleimide Prepare the maleimide conjugate solution immediately before use. Avoid storing it in aqueous solutions.[18]
Suboptimal Reaction Conditions Ensure the conjugation reaction is performed at the optimal pH (6.5-7.5). Consider increasing the incubation time or temperature (e.g., incubate at 37°C for the DBCO-azide reaction).[18]
Presence of Interfering Substances Avoid buffers containing primary amines (e.g., Tris) during the NHS ester reaction step if applicable, and avoid azides in buffers for the DBCO reaction.[7][18][19]

Experimental Protocols

Protocol for Optimizing Blocking Buffers to Reduce Non-Specific Binding
  • Preparation of Blocking Buffers: Prepare a panel of blocking buffers to test.

    • Buffer A: 1% BSA in PBS

    • Buffer B: 5% BSA in PBS

    • Buffer C: 1% BSA, 0.1% Tween-20 in PBS

    • Buffer D: 5% Non-fat dry milk in PBS

  • Coating: Coat microplate wells with your target antigen or antibody as per your standard protocol. Include negative control wells that will not contain the target molecule.

  • Washing: Wash the wells 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).[7]

  • Blocking: Add 200 µL of each prepared blocking buffer to a set of wells. Incubate for at least 1-2 hours at room temperature or overnight at 4°C.[7]

  • Washing: Repeat the washing step as in step 3.

  • Incubation with Conjugate: Add your this compound conjugated detection molecule to all wells (including negative controls) and incubate according to your standard protocol.

  • Final Washes: Perform a final series of 3-5 washes with the wash buffer.[7]

  • Detection and Analysis: Develop the signal and measure the output. The buffer that results in the lowest signal in the negative control wells while maintaining a strong signal in the positive wells is the most effective.

General Protocol for Thiol-Maleimide Conjugation
  • Prepare Biomolecule: Ensure your biomolecule contains a free thiol group. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the reducing agent.

  • Prepare Maleimide Reagent: Immediately before use, dissolve the this compound in a suitable organic solvent like DMSO or DMF, and then dilute it into a reaction buffer (e.g., PBS, pH 7.2).[18]

  • Conjugation Reaction: Add the maleimide reagent to your biomolecule solution. A molar excess of 10-20 fold of the maleimide reagent is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional but Recommended): To quench any unreacted maleimide groups, add a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to the reaction mixture and incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted maleimide reagent and quenching agent by dialysis, desalting, or size-exclusion chromatography.

Visualizations

Troubleshooting_Workflow start High Non-Specific Binding Observed q1 Is the blocking step optimized? start->q1 s1 Increase blocker concentration/time. Test alternative blocking agents. q1->s1 No q2 Are wash steps adequate? q1->q2 Yes s1->q2 s2 Increase number and volume of washes. Add surfactant to wash buffer. q2->s2 No q3 Is the conjugate concentration optimal? q2->q3 Yes s2->q3 s3 Perform a titration of the conjugate. q3->s3 No end Reduced Non-Specific Binding q3->end Yes s3->end

Caption: A logical workflow for troubleshooting high non-specific binding.

Non_Specific_Binding_Causes cluster_interactions Potential Non-Specific Interactions This compound\nConjugate This compound Conjugate Hydrophobic Interactions\n(DBCO moiety) Hydrophobic Interactions (DBCO moiety) This compound\nConjugate->Hydrophobic Interactions\n(DBCO moiety) Electrostatic Interactions Electrostatic Interactions This compound\nConjugate->Electrostatic Interactions Residual Maleimide Residual Maleimide This compound\nConjugate->Residual Maleimide Proteins & Surfaces Proteins & Surfaces Hydrophobic Interactions\n(DBCO moiety)->Proteins & Surfaces Electrostatic Interactions->Proteins & Surfaces Off-target thiols Off-target thiols Residual Maleimide->Off-target thiols

Caption: Potential sources of non-specific linker interactions.

References

Technical Support Center: Troubleshooting Protein Aggregation with DBCO-NHCO-PEG2-Maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered after conjugation with DBCO-NHCO-PEG2-maleimide.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation after conjugation with this compound?

Protein aggregation following conjugation can be attributed to several factors:

  • Increased Hydrophobicity: The DBCO group is inherently hydrophobic. Its introduction onto the protein surface can increase the overall hydrophobicity, leading to intermolecular attractive forces and subsequent aggregation.[1]

  • Over-labeling: Attaching an excessive number of DBCO-linker molecules to the protein can alter its isoelectric point and net charge, reducing its solubility and promoting aggregation.[2]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer are critical for protein stability. Unfavorable buffer conditions can expose hydrophobic regions of the protein, making it more susceptible to aggregation.[1][3]

  • High Protein Concentration: Working with high concentrations of protein can increase the likelihood of intermolecular interactions and aggregation.[4]

  • Presence of Reducing Agents: While maleimides react with free thiols (cysteines), the presence of certain reducing agents can lead to the formation of non-native disulfide bonds, contributing to aggregation.[1]

  • Solvent Mismatch: The solvent used to dissolve the DBCO-linker (often DMSO or DMF) can cause precipitation if not added to the aqueous protein solution correctly.[4]

Q2: How does the PEG spacer in this compound affect aggregation?

The polyethylene (B3416737) glycol (PEG) spacer is included in the linker design to mitigate aggregation. PEG is hydrophilic and can help to offset the hydrophobicity of the DBCO moiety.[5] Studies have shown that PEG conjugation can slow the rate of aggregation and render aggregates more soluble.[6] However, even with a PEG spacer, aggregation can still occur, especially with a high degree of labeling or if the protein is inherently unstable.

Q3: What is the optimal molar ratio of DBCO-linker to protein?

The ideal molar ratio is protein-dependent and requires empirical optimization. A general starting point is a 10:1 to 20:1 molar excess of the maleimide (B117702) linker to the protein.[4] It is recommended to perform a titration experiment to determine the optimal ratio that achieves sufficient labeling without causing significant aggregation.[2] For some systems, a molar ratio of DBCO to antibody above 5 has been shown to result in precipitation.[1]

Q4: What are the recommended buffer conditions for the conjugation reaction?

The maleimide group reacts specifically with sulfhydryl groups at a pH of 6.5–7.5.[5] Phosphate-buffered saline (PBS) is a commonly used buffer. It is crucial to use a thiol-free buffer to prevent reaction with the maleimide group of the linker.[4]

Q5: How can I detect and quantify protein aggregation?

Several techniques can be used to analyze protein aggregation:

  • Size Exclusion Chromatography (SEC): This is a widely used method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[7]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates by an increase in the hydrodynamic radius.[8][9]

  • UV-Vis Spectroscopy (Aggregation Index): An increase in light scattering due to aggregates can be detected by measuring the absorbance at 350 nm. The ratio of absorbance at 280 nm to 350 nm can be used as an aggregation index.[7]

  • Thioflavin T (ThT) Fluorescence Assay: This assay is specific for the detection of amyloid-like fibrillar aggregates.[10]

  • Native Gel Electrophoresis: This technique can be used to visualize the presence of different aggregation states.[10]

Troubleshooting Guide

This guide provides a systematic approach to resolving common aggregation issues.

Problem: Precipitation observed immediately after adding the DBCO-linker.

This often indicates rapid aggregation or precipitation of the linker itself.

Possible Cause Recommended Solution
Solvent Mismatch Add the DBCO-linker stock solution (e.g., in DMSO) to the protein solution slowly and with gentle mixing. Keep the final concentration of the organic solvent to a minimum (ideally <10%).[4][5]
High Localized Reagent Concentration Ensure the linker is fully dissolved before addition. Add the linker dropwise while gently stirring the protein solution.[2]
Protein Instability in the Buffer Confirm that the protein is stable in the chosen conjugation buffer before adding the linker.
Problem: Gradual increase in turbidity or visible aggregates during or after the reaction.

This suggests a slower aggregation process.

Parameter Recommendation Rationale
Molar Ratio of Linker Decrease the molar excess of the DBCO-linker. Perform a titration to find the optimal ratio.[2]Reduces the degree of labeling and overall hydrophobicity of the conjugate.
Protein Concentration Reduce the protein concentration.[4]Decreases the likelihood of intermolecular interactions.
Temperature Perform the reaction at 4°C overnight instead of at room temperature.[4]Lower temperatures can slow down the aggregation process.[2]
Buffer Composition Optimize buffer pH within the 6.5-7.5 range for the maleimide reaction.[5] Screen different buffer systems (e.g., HEPES, MOPS).Ensures optimal reaction conditions while maintaining protein stability.
Solubility-Enhancing Excipients Add excipients to the buffer.These agents can stabilize the protein and prevent aggregation.[4]
Sugars (e.g., Sucrose, Trehalose): 50-250 mMStabilize protein structure.[4]
Polyols (e.g., Glycerol, Sorbitol): 5-20% (v/v)Favor the native state of the protein.[4]
Amino Acids (e.g., Arginine, Glycine): 50 mMSuppress protein-protein interactions.[4][5]
Problem: Low yield of the desired conjugate after purification due to aggregation.

This indicates that aggregation is leading to the loss of the product.

Possible Cause Recommended Solution
Irreversible Aggregation Use a hydrophilic crosslinker with a longer PEG spacer if available.[5]
Formation of Aggregates During Purification Purify the conjugate promptly after the reaction. Consider using purification methods that are gentle on the protein, such as size-exclusion chromatography (SEC).[5]

Experimental Protocols

General Protocol for Protein Conjugation with this compound
  • Protein Preparation:

    • Buffer exchange the protein into a thiol-free buffer (e.g., PBS) at a pH of 6.5-7.5.[4]

    • Adjust the protein concentration to 1-10 mg/mL.[4]

    • If the protein has disulfide bonds that need to be reduced to generate free thiols for conjugation, add a 10- to 20-fold molar excess of a reducing agent like TCEP. Incubate at room temperature for 30-60 minutes. Remove the excess reducing agent before adding the maleimide linker.[4]

  • DBCO-Linker Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.[2]

  • Conjugation Reaction:

    • Slowly add the desired molar excess of the dissolved DBCO-linker to the protein solution while gently stirring.[4]

    • Incubate the reaction at room temperature for 2 hours or at 4°C overnight. Protect from light.[4]

  • Purification:

    • Purify the conjugate using a desalting column or SEC to remove excess linker and any aggregates.[4]

Protocol for Quantification of Protein Aggregation by Size Exclusion Chromatography (SEC)
  • System Preparation:

    • Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., PBS).

  • Sample Preparation:

    • Filter the protein conjugate sample through a 0.22 µm filter to remove large particulates.

  • Analysis:

    • Inject the sample onto the SEC column.

    • Monitor the elution profile using a UV detector at 280 nm.

    • The peak corresponding to the monomeric protein conjugate will elute at a specific retention time. Peaks eluting earlier correspond to aggregates.

    • Integrate the peak areas to determine the percentage of monomer, dimer, and higher-order aggregates.

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis & Purification Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Conjugation Conjugation Reaction (Add linker to protein) Protein_Prep->Conjugation Linker_Prep Linker Preparation (Dissolve in DMSO/DMF) Linker_Prep->Conjugation Purification Purification (SEC, Desalting) Conjugation->Purification Aggregation_Analysis Aggregation Analysis (SEC, DLS) Purification->Aggregation_Analysis

Caption: Experimental workflow for protein conjugation and analysis.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Aggregation Observed? Cause1 High Molar Ratio Start->Cause1 Yes Cause2 High Protein Conc. Start->Cause2 Yes Cause3 Suboptimal Buffer Start->Cause3 Yes Cause4 Temperature Start->Cause4 Yes No_Aggregation No Aggregation (Proceed) Start->No_Aggregation No Solution1 Decrease Molar Ratio Cause1->Solution1 Solution2 Decrease Protein Conc. Cause2->Solution2 Solution3 Optimize Buffer (pH, Excipients) Cause3->Solution3 Solution4 Lower Temperature (4°C) Cause4->Solution4 End Aggregation Minimized Solution1->End Solution2->End Solution3->End Solution4->End

Caption: Troubleshooting logic for addressing protein aggregation.

References

Technical Support Center: Optimizing DBCO-NHCO-PEG2-Maleimide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time and efficiency of DBCO-NHCO-PEG2-maleimide coupling.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conjugation to Thiol-Containing Molecule

Question: I am observing low or no conjugation efficiency between my thiol-containing molecule (e.g., a protein with cysteine residues) and the maleimide (B117702) group of the this compound linker. What are the possible causes and solutions?

Answer: Low conjugation efficiency to the maleimide group can arise from several factors related to reagent stability, reaction conditions, and the state of the thiol.

Potential CauseRecommended Action
Maleimide Hydrolysis The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive.[1][2][3][4][5] Prepare maleimide solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.[3][6] If aqueous storage is needed, use a buffer with a slightly acidic pH (6.5-7.0) and store at 4°C for only short periods.[3]
Oxidized Thiols Thiols can oxidize to form disulfide bonds, which are unreactive with maleimides.[7][8] This is a common issue with proteins and peptides.
Solution: Reduce disulfide bonds prior to conjugation using a reducing agent.[1][7] TCEP (Tris(2-carboxyethyl)phosphine) is often recommended as it does not contain a thiol and does not need to be removed before adding the maleimide reagent.[1][3][8] Use a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[3][8] DTT (dithiothreitol) can also be used, but excess DTT must be removed before adding the maleimide linker to prevent it from competing with your target molecule.[1][3] Include a chelating agent like EDTA (1-5 mM) in your buffer to prevent re-oxidation of thiols by trace metal ions.[2][4][5]
Suboptimal Reaction pH The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2][4][5] At lower pH, the reaction is slow, and at higher pH, maleimide hydrolysis and reaction with primary amines become competing side reactions.[1][2][9]
Incorrect Molar Ratio An insufficient amount of the maleimide linker will result in incomplete conjugation.
Solution: Use a molar excess of the this compound linker. A starting point of a 10- to 20-fold molar excess of the maleimide reagent to the thiol-containing molecule is common.[1][3][6][8] This may need to be optimized for your specific application.
Inappropriate Buffer Composition Buffers containing thiols (e.g., DTT, β-mercaptoethanol) will compete with the target molecule for reaction with the maleimide.[1]

Issue 2: Low or No Conjugation to Azide-Containing Molecule

Question: After successfully conjugating my thiol-containing molecule to the maleimide group, I am experiencing poor efficiency in the subsequent copper-free click chemistry reaction with my azide-containing molecule. What should I investigate?

Answer: Difficulties in the DBCO-azide reaction are often related to reagent integrity, reaction conditions, or buffer components.

Potential CauseRecommended Action
Degraded DBCO Group Although more stable than the maleimide group, the DBCO group can degrade over time, especially with improper storage.
Solution: Store the this compound linker at -20°C, protected from light and moisture.[6][10] Allow the reagent to equilibrate to room temperature before opening to prevent condensation.[6][11]
Suboptimal Reaction Conditions While the DBCO-azide reaction is robust, kinetics can be influenced by temperature and concentration.
Solution: Reactions are typically performed at room temperature (20-25°C) for 4-12 hours.[6][12] For sensitive biomolecules, the reaction can be performed at 4°C, but may require overnight incubation (at least 12 hours).[6][12] Increasing the concentration of reactants can improve the reaction rate.[2][6]
Inappropriate Buffer Composition The presence of azides in the buffer will compete with the azide-containing molecule.[2][4][5][6]
Solution: Ensure all buffers used for the click chemistry step are azide-free.[2][4][5][6] PBS and HEPES buffers are commonly used.[1][13]
Insufficient Molar Ratio To drive the reaction to completion, a molar excess of one of the components is often used.
Solution: Use a molar excess of 1.5 to 10 equivalents of either the DBCO-functionalized molecule or the azide-functionalized molecule.[6] For antibody-small molecule conjugations, a 7.5-fold molar excess is a good starting point.[6][11]

Issue 3: Protein Aggregation and Precipitation During Conjugation

Question: My protein is precipitating out of solution during the conjugation reaction. How can I prevent this?

Answer: Protein aggregation can be caused by the solvent used to dissolve the linker, the pH of the reaction, or excessive agitation.

Potential CauseRecommended Action
High Concentration of Organic Solvent This compound is often dissolved in an organic solvent like DMSO or DMF. High concentrations of these solvents can denature and precipitate proteins.[12]
Solution: Keep the final concentration of the organic co-solvent to a minimum, ideally below 15-20%.[2][12] Add the linker solution dropwise to the protein solution while gently stirring.[1]
Suboptimal pH The pH of the reaction buffer can affect the stability and solubility of your specific protein.
Solution: While the maleimide-thiol reaction is optimal at pH 6.5-7.5, ensure this range is also suitable for your protein's stability. If not, a compromise on pH may be necessary, potentially with a longer reaction time.
Excessive Agitation Vigorous mixing or stirring can sometimes induce protein aggregation.[12]
Solution: Mix the reaction gently.[12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the maleimide-thiol reaction with the this compound linker?

A1: The optimal pH for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[1][2][4][5] In this range, the reaction with thiols is highly selective. At pH values above 7.5, the maleimide group can react with primary amines (like lysine (B10760008) residues in proteins) and is more susceptible to hydrolysis.[1][2][4][5] At a pH of 7, the maleimide group is approximately 1,000 times more reactive towards a free sulfhydryl than an amine.[2][4][5]

Q2: What temperature and incubation time should I use for the maleimide-thiol conjugation?

A2: The reaction rate is temperature-dependent.[1][14] Typical conditions are:

  • Room Temperature (20-25°C): 30 minutes to 2 hours.[1][15]

  • 4°C: Overnight (8-16 hours).[1] This is recommended for sensitive proteins to minimize degradation.[1]

Q3: What temperature and incubation time are recommended for the DBCO-azide click chemistry reaction?

A3: The copper-free click chemistry reaction is also influenced by temperature:

  • Room Temperature (20-25°C): 4-12 hours.[6][12]

  • 4°C: Overnight (at least 12 hours).[6]

  • 37°C: Can be used to accelerate the reaction, but may not be suitable for all biomolecules.[1][6]

Q4: How should I prepare and store the this compound linker?

A4: The maleimide moiety is moisture-sensitive and will hydrolyze in water.[6] It is recommended to:

  • Store the solid linker at -20°C with a desiccant.[6][10]

  • Prepare stock solutions in an anhydrous water-miscible organic solvent such as DMSO or DMF immediately before use.[3][6][7]

  • Discard any unused reconstituted reagent as stock solutions are not stable for storage.[6]

Q5: How can I monitor the progress of my conjugation reactions?

A5: The progress of the conjugation can be monitored using a few methods:

  • DBCO-Azide Reaction: The DBCO group has a characteristic UV absorbance at approximately 309 nm.[6][12][16] The reaction progress can be monitored by the decrease in this absorbance as the DBCO is consumed.[12]

  • Maleimide-Thiol Reaction: The disappearance of the maleimide peak around 293-300 nm can be monitored by UV-Vis spectroscopy.[17]

  • General Conjugation: Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify the unconjugated protein, the unreacted linker, and the final conjugate, as they will have different retention times.[1]

Experimental Protocols

Protocol 1: General Procedure for Two-Step Conjugation

This protocol provides a general guideline. Optimization may be required for specific molecules.

Step 1: Maleimide-Thiol Conjugation

  • Prepare the Thiol-Containing Molecule:

    • Dissolve the thiol-containing protein or peptide in a degassed, amine-free, and thiol-free buffer at pH 6.5-7.5 (e.g., PBS, HEPES).[1][7] Protein concentration is typically 1-10 mg/mL.[7]

    • If the thiols are in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[3][8]

    • Include 1-5 mM EDTA in the buffer to prevent re-oxidation of thiols.[2][3][4][5]

  • Prepare the this compound Linker:

    • Immediately before use, dissolve the linker in a minimal amount of anhydrous DMSO or DMF.[3][6]

  • Conjugation Reaction:

    • Add the dissolved linker to the thiol-containing molecule solution to achieve the desired molar ratio (a 10- to 20-fold molar excess is a good starting point).[1][3][6] Add the linker solution dropwise while gently stirring.[1]

    • Incubate at room temperature for 2 hours or at 4°C overnight.[1][3][8]

  • Removal of Excess Linker (Optional but Recommended):

    • Remove the unreacted this compound linker using a desalting column or dialysis.[6]

Step 2: DBCO-Azide Copper-Free Click Chemistry

  • Prepare the Azide-Containing Molecule:

    • Dissolve the azide-containing molecule in an azide-free buffer, such as PBS.[6][11]

  • Click Reaction:

    • Add the azide-containing molecule to the DBCO-functionalized molecule from Step 1. A molar excess of 1.5 to 10 equivalents of the azide-molecule is recommended.[6]

    • Incubate at room temperature for 4-12 hours or at 4°C overnight.[6]

  • Purification:

    • Purify the final conjugate using an appropriate method such as size exclusion chromatography (SEC), dialysis, or HPLC.[1][12]

Visualizations

experimental_workflow cluster_step1 Step 1: Maleimide-Thiol Conjugation cluster_step2 Step 2: DBCO-Azide Click Chemistry prep_thiol Prepare Thiol-Containing Molecule (pH 6.5-7.5, Reduce Disulfides with TCEP) conjugate_maleimide Incubate (RT for 2h or 4°C overnight) prep_thiol->conjugate_maleimide prep_linker Prepare this compound (Freshly dissolve in DMSO/DMF) prep_linker->conjugate_maleimide purify1 Purify (Optional) (Remove excess linker) conjugate_maleimide->purify1 conjugate_dbco Incubate (RT for 4-12h or 4°C overnight) purify1->conjugate_dbco DBCO-functionalized molecule prep_azide Prepare Azide-Containing Molecule (Azide-free buffer) prep_azide->conjugate_dbco purify2 Purify Final Conjugate (SEC, HPLC, or Dialysis) conjugate_dbco->purify2 end End purify2->end start Start start->prep_thiol

Caption: Experimental workflow for the two-step conjugation using this compound.

troubleshooting_workflow cluster_maleimide Maleimide-Thiol Reaction Issues cluster_dbco DBCO-Azide Reaction Issues start Low Conjugation Efficiency? check_maleimide Is maleimide linker fresh? start->check_maleimide Step 1 check_dbco_storage Was DBCO linker stored properly? start->check_dbco_storage Step 2 check_thiol Are thiols reduced? check_maleimide->check_thiol check_ph_maleimide Is pH 6.5-7.5? check_thiol->check_ph_maleimide check_ratio_maleimide Is molar excess of linker sufficient? check_ph_maleimide->check_ratio_maleimide solution_maleimide Adjust Reaction Conditions for Step 1 check_ratio_maleimide->solution_maleimide check_buffer_azide Is buffer azide-free? check_dbco_storage->check_buffer_azide check_time_temp Are incubation time/temp optimal? check_buffer_azide->check_time_temp check_ratio_dbco Is molar excess of one component used? check_time_temp->check_ratio_dbco solution_dbco Adjust Reaction Conditions for Step 2 check_ratio_dbco->solution_dbco

Caption: Troubleshooting decision tree for low conjugation efficiency.

References

Validation & Comparative

A Head-to-Head Comparison of Crosslinkers for Antibody-Drug Conjugate (ADC) Development: The Rise of DBCO-NHCO-PEG2-maleimide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision in the design of effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of DBCO-NHCO-PEG2-maleimide with other commonly used crosslinkers, supported by experimental data and detailed methodologies, to inform the selection of optimal linker strategies for next-generation ADCs.

The linker connecting a potent cytotoxic payload to a tumor-targeting monoclonal antibody is a pivotal component that dictates the overall therapeutic index of an ADC. An ideal linker must be stable in systemic circulation to prevent premature drug release and off-target toxicity, yet facilitate efficient payload liberation within the target cancer cell. This guide focuses on the unique characteristics of this compound, a heterobifunctional linker that leverages the advantages of both click chemistry and maleimide (B117702) conjugation, and compares its performance with traditional and other advanced linker technologies.

The Strategic Advantage of this compound

This compound is a sophisticated crosslinker that offers a dual-pronged approach to ADC construction. It features a Dibenzocyclooctyne (DBCO) group for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) and a maleimide group for conjugation to thiol groups. The short polyethylene (B3416737) glycol (PEG2) spacer enhances solubility and flexibility.[1] This unique architecture allows for a modular and site-specific conjugation strategy, leading to more homogeneous and well-defined ADCs.[2][3]

The primary advantage of the DBCO moiety is its bioorthogonality, enabling a highly specific and efficient "click chemistry" reaction with an azide-functionalized antibody or payload under mild, aqueous conditions without the need for a cytotoxic copper catalyst.[][] The maleimide group, on the other hand, provides a well-established method for reacting with free thiols, such as those on cysteine residues of an antibody.[6][]

Comparative Analysis of Crosslinker Performance

The selection of a crosslinker significantly impacts key ADC characteristics, including drug-to-antibody ratio (DAR), stability, and in vitro and in vivo efficacy. The following sections provide a comparative overview of this compound versus other common crosslinkers.

Data Presentation: A Head-to-Head Comparison

The following tables summarize key performance parameters of ADCs constructed with different linker technologies. The data is a representative compilation from various studies and is intended to highlight the expected performance differences. Direct comparisons should ideally be made using the same antibody and payload under identical experimental conditions.

Table 1: Physicochemical and Stability Comparison of ADCs with Different Linkers

Linker TypeRepresentative LinkerConjugation ChemistryExpected DAR HomogeneityPlasma Stability (% Intact ADC after 7 days)Reference
Heterobifunctional (Click & Thiol) This compound SPAAC & Thiol-MaleimideHigh (Site-specific conjugation)>90%[2][8]
Non-cleavable Maleimide SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Thiol-MaleimideHeterogeneous (Stochastic)~70-80% (potential for retro-Michael reaction)[9]
Cleavable Dipeptide MC-VC-PABC-MMAEThiol-MaleimideHeterogeneous (Stochastic)Variable (cleavage in circulation)[10]
"Linkerless" Disulfide Direct Disulfide BondThiol-Disulfide ExchangeHigh (Site-specific)>95%[11]

Table 2: In Vitro Cytotoxicity Comparison of ADCs with Different Linkers

Linker TypeRepresentative ADCTarget Cell LineIC50 (nM)Reference
Heterobifunctional (Click & Thiol) ADC-DBCOHER2+ (e.g., BT-474)0.1 - 1.0[2][12]
Non-cleavable Maleimide T-DM1 (Kadcyla®)HER2+ (SK-BR-3)0.2 - 2.0[9]
Cleavable Dipeptide Trastuzumab-vc-MMAEHER2+ (NCI-N87)0.05 - 0.5[13]
Novel Maleamic Methyl Ester mil40-12bHER2+ (BT-474)0.02 - 0.2[14]

Table 3: In Vivo Efficacy Comparison of ADCs with Different Linkers

Linker TypeRepresentative ADCXenograft ModelTumor Growth Inhibition (%)Reference
Heterobifunctional (Click & Thiol) Click-cleavable ADC (tc-ADC)Colorectal Cancer (LS174T)High, with good tolerability[]
Non-cleavable Maleimide SMCC-DM1 ADCEGFR & EpCAM XenograftsLower efficacy compared to more stable linkers[9]
Cleavable Dipeptide Novel Disulfide Linker ADCNon-Hodgkin LymphomaSimilar efficacy to VC-linker with higher MTD[10]
Novel Maleamic Methyl Ester mil40-12bBreast Cancer (BT-474)Complete tumor regression at 2.5 mg/kg[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of comparative data. Below are summaries of key experimental protocols used in the characterization of ADCs.

Protocol 1: ADC Conjugation with this compound

This protocol describes a two-step conjugation strategy.

Step 1: Antibody Modification with an Azide (B81097) Handle

  • Enzymatic or Chemical Modification: Introduce an azide group onto the antibody at a specific site. This can be achieved through methods like glycan remodeling or using azide-reactive NHS esters.[15]

  • Purification: Remove excess reagents by dialysis or size-exclusion chromatography (SEC).

Step 2: Conjugation of the Maleimide-Payload to the DBCO-Linker

  • Reaction Setup: Dissolve the maleimide-functionalized cytotoxic payload and this compound in an appropriate organic solvent like DMSO.

  • Incubation: Mix the two components at a slight molar excess of the maleimide-payload and incubate to form the DBCO-linker-payload conjugate.

  • Purification: Purify the conjugate using reverse-phase HPLC.

Step 3: Click Chemistry Conjugation to the Antibody

  • Reaction Setup: Add the purified DBCO-linker-payload to the azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4).[3]

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.[3]

  • Purification: Purify the final ADC using SEC or hydrophobic interaction chromatography (HIC) to remove unreacted linker-payload.[3]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
  • Instrumentation: Use an HPLC system equipped with a HIC column (e.g., Butyl-NPR).[16]

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 6.8).[17]

    • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8).[17]

  • Gradient: Run a linear gradient from high salt to low salt to elute the different drug-loaded species.

  • Detection: Monitor the elution profile at 280 nm.

  • DAR Calculation: The weighted average DAR is calculated from the peak areas of the different drug-loaded species.[][16]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed target cancer cells in a 96-well plate and incubate overnight.[18][19]

  • ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibodies.

  • Incubation: Incubate the plates for 72-120 hours.[19]

  • MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.[18]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[18]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against ADC concentration.

Protocol 4: ADC Plasma Stability Assay
  • Incubation: Incubate the ADC in plasma (human, mouse, rat) at 37°C for various time points (e.g., 0, 24, 48, 96, 168 hours).[20][21]

  • ADC Capture: At each time point, capture the ADC from the plasma using Protein A or G magnetic beads.[22]

  • Analysis:

    • Intact ADC Analysis: Elute the ADC from the beads and analyze by LC-MS to determine the change in DAR over time.[1][20]

    • Released Payload Analysis: Analyze the supernatant to quantify the amount of free payload released.[21]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in ADC development.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_intracellular Intracellular ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Figure 1. General mechanism of action for an Antibody-Drug Conjugate (ADC).

Conjugation_Workflow cluster_maleimide Traditional Maleimide Conjugation cluster_dbco_maleimide This compound Conjugation (Modular) Antibody_M Antibody Reduce_M Reduction of Disulfides (e.g., DTT, TCEP) Antibody_M->Reduce_M Thiol_Antibody_M Thiolated Antibody Reduce_M->Thiol_Antibody_M Conjugation_M Thiol-Maleimide Reaction Thiol_Antibody_M->Conjugation_M Maleimide_Linker_M Maleimide-Linker-Payload Maleimide_Linker_M->Conjugation_M ADC_M Heterogeneous ADC Conjugation_M->ADC_M Antibody_D Antibody Azide_Mod Site-Specific Azide Modification Antibody_D->Azide_Mod Azide_Antibody_D Azide-Antibody Azide_Mod->Azide_Antibody_D Click_Reaction Copper-Free Click Chemistry (SPAAC) Azide_Antibody_D->Click_Reaction DBCO_Linker This compound DBCO_Payload DBCO-Linker-Payload DBCO_Linker->DBCO_Payload Maleimide_Payload Maleimide-Payload Maleimide_Payload->DBCO_Payload DBCO_Payload->Click_Reaction ADC_D Homogeneous ADC Click_Reaction->ADC_D

Figure 2. Comparison of ADC conjugation workflows.

Conclusion

The this compound linker represents a significant advancement in ADC technology, offering a versatile and powerful tool for the construction of homogeneous and stable conjugates. Its dual-reactivity allows for modular and site-specific conjugation strategies that can overcome some of the limitations associated with traditional maleimide-based linkers, such as heterogeneity and potential instability.

While direct head-to-head comparative data under identical conditions remains somewhat limited in the public domain, the principles of click chemistry and the benefits of site-specific conjugation strongly suggest that ADCs constructed with this compound are likely to exhibit improved physicochemical properties, enhanced stability, and a potentially wider therapeutic window. The choice of linker will ultimately depend on the specific antibody, payload, and desired therapeutic application. However, the unique advantages offered by this compound make it a compelling choice for the development of next-generation ADCs.

References

The PEG Advantage: A Comparative Guide to Heterobifunctional Linkers in Advanced Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) is paramount to therapeutic success. The linker, a seemingly simple component connecting the targeting moiety to the payload, plays a critical role in the overall efficacy, safety, and developability of these complex molecules. This guide provides an objective comparison of heterobifunctional linkers with and without polyethylene (B3416737) glycol (PEG) spacers, supported by experimental data, to illuminate the significant advantages conferred by PEGylation.

The incorporation of a PEG spacer into a heterobifunctional linker is a strategic choice that can dramatically improve the physicochemical and pharmacokinetic properties of a bioconjugate. By imparting hydrophilicity, PEG linkers can overcome challenges associated with hydrophobic payloads and enhance the overall performance of the therapeutic.

Key Advantages of PEG Spacers in Heterobifunctional Linkers:

  • Enhanced Solubility and Reduced Aggregation: Hydrophobic drug payloads can lead to the aggregation of ADCs, which can result in rapid clearance from circulation and potential immunogenicity. The hydrophilic nature of PEG linkers significantly improves the aqueous solubility of the entire conjugate, mitigating aggregation issues.[1][2] This allows for the use of more potent, hydrophobic payloads and can enable higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.[2]

  • Improved Pharmacokinetics: The inclusion of a PEG spacer can profoundly impact the pharmacokinetic (PK) profile of a bioconjugate.[3] PEG chains create a hydrophilic shield around the molecule, which can reduce clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased plasma concentration.[3][4] This extended exposure can be particularly beneficial for achieving therapeutic efficacy, especially when targeting antigens with low expression levels.[3]

  • Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins.[2] The flexible PEG chains can mask potential epitopes on the payload or the linker itself, diminishing the likelihood of an immune response.[2]

  • Optimized Ternary Complex Formation in PROTACs: In the context of PROTACs, the linker's length and flexibility are crucial for the efficient formation of a stable ternary complex between the target protein and the E3 ligase.[5][6] PEG linkers provide the necessary flexibility and spatial orientation to facilitate this interaction, leading to more potent and efficient protein degradation.[5][7]

Comparative Analysis: PEG vs. Non-PEG Linkers

The following tables summarize quantitative data from various studies, comparing key performance metrics of bioconjugates with and without PEG spacers.

Table 1: Impact of PEG Spacers on ADC Physicochemical Properties
PropertyNon-PEG LinkerPEG LinkerFold ImprovementReference(s)
Solubility Low (prone to aggregation with hydrophobic payloads)HighSignificant[1]
Aggregation High (especially at high DARs)LowSignificant Reduction[1][8]
Drug-to-Antibody Ratio (DAR) Limited by hydrophobicity (typically 2-4)Higher DARs achievable (e.g., 8)Up to 2-fold or more[2]
Table 2: Influence of PEG Spacers on ADC Pharmacokinetics and Efficacy
ParameterNon-PEGylated ADCPEGylated ADC (PEG8)ImprovementReference(s)
Clearance Rate RapidSlowerSignificantly Reduced[4]
Plasma Half-life (t½) ShorterLongerDramatically Improved[3]
In Vivo Efficacy ModerateEnhanced Tumor Growth InhibitionSignificant[9]
Tolerability Lower Maximum Tolerated Dose (MTD)Higher MTDIncreased[4]
Table 3: Comparison of Linker Types on PROTAC Performance
Linker TypeTarget ProteinDC50 (nM)Dmax (%)Reference(s)
Alkyl TBK1>1000 (for linkers <12 atoms)<20[6]
PEG/Ether TBK13 (for 21-atom linker)96[6]
Alkyl BRD4-Concentration-dependent decrease[5]
PEG BRD4-More Potent Degradation[5]

Visualizing the Concepts

The following diagrams illustrate the structure of a PEGylated heterobifunctional linker and the general workflow for evaluating ADCs.

PEG_Linker_Structure cluster_0 Heterobifunctional Linker Reactive_Group_1 Reactive Group 1 (e.g., for Antibody) PEG_Spacer PEG Spacer (-O-CH2-CH2-)n Reactive_Group_1->PEG_Spacer Covalent Bond Reactive_Group_2 Reactive Group 2 (e.g., for Payload) PEG_Spacer->Reactive_Group_2 Covalent Bond

Structure of a PEGylated heterobifunctional linker.

ADC_Evaluation_Workflow Start ADC Design & Synthesis Characterization Physicochemical Characterization (DAR, Aggregation, Solubility) Start->Characterization In_Vitro In Vitro Evaluation (Cytotoxicity, Internalization) Characterization->In_Vitro In_Vivo In Vivo Efficacy Studies (Xenograft Models) In_Vitro->In_Vivo PK_PD Pharmacokinetic/ Pharmacodynamic Analysis In_Vivo->PK_PD End Lead Candidate Selection PK_PD->End

General workflow for ADC design and evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.

Protocol 1: Synthesis of an ADC with a Heterobifunctional PEG Linker

This protocol describes a two-step process for conjugating a payload to an antibody using a maleimide-PEG-NHS ester linker.

Materials:

  • Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)

  • Maleimide-PEGn-NHS ester crosslinker

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Sulfhydryl-containing payload

  • Reducing agent (e.g., TCEP)

  • Desalting column

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

Procedure:

  • Antibody Reduction: a. To the antibody solution, add a 10- to 20-fold molar excess of TCEP. b. Incubate for 1-2 hours at 37°C to reduce interchain disulfide bonds. c. Remove excess TCEP using a desalting column equilibrated with PBS.

  • Conjugation with Drug-Linker: a. Prepare a stock solution of the Maleimide-PEGn-NHS ester-activated payload in DMF or DMSO. b. Immediately add a 5- to 10-fold molar excess of the drug-linker solution to the reduced antibody. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching (Optional): a. To quench any unreacted maleimide (B117702) groups, add a final concentration of 1 mM N-acetylcysteine. Incubate for 15 minutes at room temperature.

  • Purification: a. Purify the ADC from unreacted drug-linker and quenching reagent using a desalting column or size-exclusion chromatography (SEC).[10]

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after ADC treatment.[11]

Materials:

  • Target cancer cell line

  • Complete culture medium

  • ADC of interest

  • Control antibody

  • Free cytotoxic payload

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[12]

  • ADC Treatment: a. Prepare serial dilutions of the ADC, control antibody, and free payload in culture medium. b. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. c. Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.[12]

  • MTT Addition and Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well.[11] b. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]

  • Formazan Solubilization: a. Carefully remove the medium and add 150 µL of solubilization solution to each well. b. Shake the plate for 10-15 minutes to dissolve the crystals.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability relative to untreated controls. b. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[11]

Protocol 3: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical workflow for assessing the anti-tumor efficacy of an ADC in a subcutaneous xenograft model.

Materials:

  • Human cancer cell line

  • Immunodeficient mice (e.g., NOD/SCID)

  • Matrigel

  • ADC of interest

  • Vehicle control

  • Isotype control ADC

  • Calipers

Procedure:

  • Tumor Implantation: a. Resuspend cultured tumor cells in a 1:1 mixture of sterile PBS and Matrigel. b. Inject the cell suspension (e.g., 2-5 x 10^6 cells) subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: a. Monitor the mice for tumor formation. b. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration: a. Administer the ADC, vehicle control, and isotype control ADC to the respective groups via an appropriate route (e.g., intravenous injection).

  • Monitoring: a. Measure tumor volumes with calipers and record body weights 2-3 times per week. b. Monitor the overall health of the mice.

  • Endpoint and Data Analysis: a. The study is concluded when tumors in the control group reach a predetermined size or at a set time point. b. Calculate tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the control group.[13]

Conclusion

The incorporation of PEG spacers in heterobifunctional linkers offers a powerful and versatile strategy to enhance the therapeutic potential of advanced bioconjugates like ADCs and PROTACs. The ability of PEG to improve solubility, reduce aggregation, extend pharmacokinetic profiles, and optimize molecular interactions provides a clear advantage over non-PEGylated alternatives. By carefully considering the length and architecture of the PEG linker, researchers can rationally design more effective and safer targeted therapies. The experimental protocols provided in this guide offer a foundation for the systematic evaluation and comparison of these critical components in the drug development pipeline.

References

Characterization of DBCO-NHCO-PEG2-Maleimide Conjugates by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving field of bioconjugation, the choice of a linker can significantly impact the efficacy and characterization of antibody-drug conjugates (ADCs), protein-protein conjugates, and other targeted therapeutics. The DBCO-NHCO-PEG2-maleimide linker has gained prominence due to its role in copper-free click chemistry, offering a bioorthogonal reaction with azide-modified molecules. This guide provides a comprehensive comparison of this compound with other common linkers, focusing on their characterization by mass spectrometry, and includes detailed experimental protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Bifunctional Linkers

The selection of a linker is critical for the successful synthesis and stability of a bioconjugate. Below is a comparison of this compound with a common alternative, SMCC, highlighting key differences in their reactivity and mass spectrometry profiles.

FeatureThis compoundSMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
Reaction 1 DBCO with Azide (Copper-Free Click Chemistry)NHS-ester with Amine (e.g., Lysine)
Reaction 2 Maleimide with Thiol (e.g., Cysteine)Maleimide with Thiol (e.g., Cysteine)
Spacer Arm PEG2 (Polyethylene Glycol)Cyclohexane
Properties Hydrophilic, flexibleHydrophobic, rigid
Mass Spec Profile Characteristic PEG ladder patternDistinct, single mass peak

Mass Spectrometry Characterization

Mass spectrometry is an indispensable tool for the verification and characterization of bioconjugates. The expected mass of the this compound linker can be used to confirm successful conjugation.

CompoundFormulaMonoisotopic Mass (Da)
This compoundC29H29N3O6515.2056

The fragmentation pattern in MS/MS analysis can further confirm the identity of the linker and the site of conjugation. For PEGylated linkers like this compound, a characteristic neutral loss of PEG units (-(CH2CH2O)-) is often observed.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide

Materials:

  • Thiol-containing peptide (e.g., Cys-peptide)

  • This compound linker

  • Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

Procedure:

  • Dissolve the thiol-containing peptide in PBS to a final concentration of 1-5 mg/mL.

  • Dissolve the this compound linker in DMF or DMSO to create a 10 mM stock solution.

  • Add a 10-20 fold molar excess of the linker stock solution to the peptide solution.

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Remove the excess, unreacted linker using a size-exclusion chromatography column.

  • Collect the fractions containing the purified conjugate.

  • Confirm the conjugation and purity by mass spectrometry.

Protocol 2: Mass Spectrometry Analysis of the Conjugate

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)

  • Electrospray ionization (ESI) source

Sample Preparation:

  • Dilute the purified conjugate in a solution of 50% acetonitrile (B52724) and 0.1% formic acid to a final concentration of 1-10 µM.

MS Analysis:

  • Acquire the full MS scan to determine the molecular weight of the conjugate. The expected mass will be the mass of the peptide plus the mass of the linker (515.2056 Da).

  • Perform MS/MS analysis on the parent ion of the conjugate to confirm the fragmentation pattern. Look for characteristic fragments of the peptide and the linker.

Visualizing the Workflow

The following diagrams illustrate the conjugation process and the logical relationship of the linker's components.

G cluster_workflow Conjugation and Analysis Workflow Start Start Peptide Thiol-Containing Peptide Start->Peptide Linker This compound Start->Linker Conjugation Mix and Incubate Peptide->Conjugation Linker->Conjugation Purification Size-Exclusion Chromatography Conjugation->Purification Analysis Mass Spectrometry Purification->Analysis End End Analysis->End

Caption: Workflow for peptide conjugation and subsequent mass spectrometry analysis.

G cluster_components Linker Component Relationship Linker This compound DBCO DBCO Group (Reacts with Azide) Linker->DBCO encloses PEG2 PEG2 Spacer (Hydrophilic) Linker->PEG2 encloses Maleimide Maleimide Group (Reacts with Thiol) Linker->Maleimide encloses

Caption: The functional components of the this compound linker.

A Comparative Guide to Purity Assessment of DBCO-NHCO-PEG2-Maleimide Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and homogeneity of bioconjugates is paramount for efficacy and safety. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for assessing the purity of DBCO-NHCO-PEG2-maleimide conjugates. These conjugates are frequently used in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and diagnostics, where precise characterization is critical.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for purity analysis of this compound conjugates and other bioconjugates. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By employing a gradient of increasing organic solvent, molecules are eluted based on their hydrophobicity.

Advantages of RP-HPLC:
  • High Resolution: Capable of separating closely related impurities from the main conjugate.

  • Robustness and Reproducibility: Well-established methods provide consistent results.

  • Quantitative Accuracy: With appropriate calibration, HPLC with UV detection offers excellent linearity and accuracy for purity determination.[]

Limitations of RP-HPLC:
  • Denaturing Conditions: The use of organic solvents can sometimes denature protein conjugates, although this is less of a concern for smaller biomolecules.

  • Limited Peak Identification: While retention time is a good indicator of identity, it is not definitive. Co-elution of impurities with the main peak can lead to an overestimation of purity.

Comparison with Alternative and Complementary Analytical Methods

While RP-HPLC is a powerful tool, a multi-faceted approach employing orthogonal methods is often necessary for a comprehensive purity assessment.

Analytical MethodPrincipleKey AdvantagesKey Limitations
RP-HPLC-UV Separation based on hydrophobicity.High resolution, robust, and quantitative.Potentially denaturing; limited identification of co-eluting impurities.
LC-MS Separation by chromatography coupled with mass detection.Provides molecular weight information for peak identification and confirmation of conjugation.[2]Quantitative accuracy can be affected by ionization efficiency; more complex instrumentation.[3]
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.Non-denaturing conditions; effective for quantifying aggregates and high molecular weight impurities.[4]Lower resolution for species of similar size; not suitable for separating unconjugated small molecules from the conjugate.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing aqueous conditions.Orthogonal to RP-HPLC; useful for separating species with different drug-to-antibody ratios (DARs) in ADCs.[5]Can be sensitive to buffer conditions; may not be suitable for all types of conjugates.
Representative Purity Data Comparison

The following table presents representative data for the purity assessment of a hypothetical batch of a bioconjugate, illustrating the type of results obtained from different analytical methods.

Analytical MethodPurity (%)Key Findings
RP-HPLC-UV 96.5Main peak with minor earlier and later eluting impurities.
LC-MS 96.2 (by UV trace)Confirmed mass of the main peak corresponds to the correct conjugate. Identified a late-eluting peak as an oxidized variant.
SEC 98.8 (monomer)1.2% high molecular weight species (aggregates) detected.
HIC 95.8Resolved species with different degrees of conjugation, confirming the main peak as the desired product.

Experimental Protocols

Detailed Protocol for RP-HPLC Purity Analysis

Objective: To determine the purity of a this compound conjugate by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.4 µm particle size, 300 Å pore size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 220 nm and 280 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound conjugate.

  • Dissolve the sample in 1 mL of a mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) to a final concentration of 1 mg/mL.

  • Vortex briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Experimental Workflow and Molecular Logic

To further clarify the process and the molecular interactions at play, the following diagrams are provided.

experimental_workflow Experimental Workflow for HPLC Purity Assessment cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Conjugate dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection (220/280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: A typical workflow for the purity assessment of a this compound conjugate.

maleimide_conjugation_and_degradation Maleimide (B117702) Conjugation and Potential Degradation Pathways conjugate DBCO-PEG2-NHCO-Maleimide + Thiol-containing Biomolecule stable_adduct Stable Thioether Adduct (Desired Product) conjugate->stable_adduct Conjugation (pH 6.5-7.5) hydrolysis Hydrolyzed Maleimide (Inactive for Conjugation) conjugate->hydrolysis Hydrolysis (H₂O) retro_michael Retro-Michael Reaction (Leads to Deconjugation) stable_adduct->retro_michael Thiol Exchange (e.g., Glutathione)

Caption: Reaction pathways for maleimide conjugates, highlighting the desired stable product and potential degradation routes.

References

Preserving Protein Potency: A Guide to Functional Assays for Conjugated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the conjugation of proteins to other molecules like drugs, polymers, or labels is a powerful tool. However, this chemical modification can inadvertently alter a protein's structure and, consequently, its biological activity. Therefore, rigorous functional analysis is paramount to ensure the efficacy and safety of the resulting bioconjugate. This guide provides a comparative overview of key functional assays to confirm the activity of proteins after conjugation, complete with experimental data, detailed protocols, and visual workflows.

The selection of an appropriate functional assay is contingent upon the protein's intrinsic function. This guide is categorized by the major classes of protein function: binding affinity for antibodies and receptor proteins, catalytic activity for enzymes, and biological activity in a cellular context for therapeutic proteins like antibody-drug conjugates (ADCs).

Section 1: Binding Affinity Assays

Maintaining high binding affinity to a target is critical for many conjugated proteins, especially antibodies. Even minor changes in a protein's conformation due to conjugation can significantly impact its binding kinetics.

Comparison of Binding Affinity Assays
AssayPrincipleAdvantagesDisadvantagesTypical Application
ELISA Immobilized antigen binds to the conjugated protein, which is then detected by an enzyme-linked secondary antibody.[1][2]High throughput, cost-effective, widely available.[3]Indirect measurement of affinity, can be influenced by antibody avidity.Screening large numbers of conjugated antibodies for target binding.
SPR Measures changes in the refractive index at a sensor surface as the conjugated protein binds to an immobilized ligand in real-time.[4][5]Label-free, provides real-time kinetic data (association and dissociation rates), high sensitivity.[5]Requires specialized equipment, can be sensitive to buffer composition.Detailed kinetic characterization of a lead conjugated protein.
Flow Cytometry Fluorescently labeled conjugated antibodies bind to target antigens on the surface of cells, which are then analyzed by a flow cytometer.[6][7]Can be used with whole cells, allows for multiplexing to analyze multiple cell populations.[7]Requires specialized equipment and expertise, can be lower throughput than ELISA.Assessing binding of conjugated antibodies to cell surface receptors in a heterogeneous cell population.
Experimental Data: Impact of Conjugation on Binding Affinity

The impact of conjugation on binding affinity is highly dependent on the conjugation strategy. Site-specific conjugation methods, which target specific amino acids or engineered sites, are generally preferred over random conjugation to lysine (B10760008) residues, as they yield a more homogeneous product with a lower risk of impacting the antigen-binding site.[8]

ProteinConjugation MethodConjugateChange in Binding Affinity (KD)Reference
Anti-Her2 AntibodySite-specific (non-natural amino acid)anti-Her2-ADCNo significant difference compared to cysteine-conjugated ADC[9]
Anti-Her2 AntibodyCysteineanti-Her2-ADCNo significant difference compared to site-specific ADC[9]
TrastuzumabLysine (in solution vs. on solid support)T-DM1No significant difference[10]

Section 2: Enzyme Activity Assays

For enzyme-drug conjugates or PEGylated enzymes, it is crucial to verify that the catalytic activity is preserved after modification.

Comparison of Enzyme Activity Assays
AssayPrincipleAdvantagesDisadvantagesTypical Application
Spectrophotometric Assay Measures the change in absorbance of a substrate or product over time as the enzyme catalyzes a reaction.[10]Simple, cost-effective, widely applicable to many enzymes.[10]Can be susceptible to interference from colored or turbid samples.Routine measurement of enzyme kinetics (Km and Vmax).
Fluorometric Assay Measures the change in fluorescence of a substrate or product, offering higher sensitivity than spectrophotometric assays.High sensitivity, suitable for low enzyme concentrations.Can be affected by autofluorescence of the sample.High-throughput screening of enzyme inhibitors or activators.
Experimental Data: Impact of PEGylation on Enzyme Kinetics

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is often used to improve a protein's pharmacokinetic properties. However, it can also impact enzyme activity.

EnzymePEGylation MethodDegree of PEGylationChange in KmChange in Vmax/kcatReference
Recombinant Methioninase (rMETase)Random (Lysine)47% of amino groups0.53 mM to 0.60 mM0.05 µmol/min to 0.04 µmol/min[11]
Recombinant Methioninase (rMETase)Random (Lysine)53% of amino groups0.53 mM to 0.73 mM0.05 µmol/min to 0.04 µmol/min[11]
α-ChymotrypsinRandom (Lysine)~6 PEG moleculesIncreased from 0.05 to ~0.19Decreased to 50-60% of native[7]
Anti-CEA/CD3 Bispecific AntibodySite-specific (Thiol)1 PEG moleculeNot reportedSlightly decreased in vitro cytotoxicity[12]

Section 3: Cell-Based Functional Assays

For therapeutic proteins, particularly ADCs, in vitro cell-based assays are essential to confirm their biological activity and potency in a more physiologically relevant context.

Comparison of Cell-Based Assays
AssayPrincipleAdvantagesDisadvantagesTypical Application
Cytotoxicity (e.g., MTT) Assay Measures the metabolic activity of cells to determine cell viability after treatment with the conjugated protein.[13][14]High throughput, quantitative, widely used for assessing ADC potency.[13]Indirect measure of cell death, can be affected by changes in cell metabolism.Determining the IC50 value of an ADC.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay Measures the ability of the conjugated antibody to recruit and activate immune effector cells (e.g., NK cells) to kill target cells.[15][16]Measures a key mechanism of action for many therapeutic antibodies.Requires co-culture of target and effector cells, can be complex to set up.Evaluating the immune-stimulatory function of a conjugated antibody.
Signaling Pathway Analysis (e.g., Western Blot, In-Cell Western) Analyzes changes in intracellular signaling pathways in response to the conjugated protein.[17][18]Provides mechanistic insights into the protein's mode of action.[18]Can be lower throughput, may require specific antibodies for pathway components.Confirming that a conjugated protein activates or inhibits its intended signaling pathway.
Experimental Data: Impact of Linker Technology on ADC Cytotoxicity

The linker that connects the antibody to the cytotoxic payload in an ADC plays a critical role in its stability and efficacy.

ADC TargetLinker TypeIn Vitro Cytotoxicity (IC50)Key FindingReference
HER2+ cellsSulfatase-cleavable61 and 111 pmol/LHigher cytotoxicity compared to non-cleavable (609 pmol/L) and Val-Ala (92 pmol/L) linkers.[19]
HER2+ cell linesSilyl ether0.028–0.170 nmol/LStrong cell inhibitory activity.[19]
Anti-Her2 ADCCysteine-conjugated vs. Site-specificNo statistically significant difference in in vivo efficacy at the highest dose.Site-specific ADC had a superior in vitro serum stability and preclinical toxicology profile.[9]

Section 4: Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate their implementation in your laboratory.

Protocol 1: Direct ELISA for Binding Affinity
  • Coating: Coat a 96-well microplate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Sample Incubation: Add serial dilutions of the conjugated protein to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that recognizes the primary protein and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate until a color change is observed.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate the binding affinity (e.g., EC50) from the resulting dose-response curve.[4]

Protocol 2: Spectrophotometric Enzyme Activity Assay
  • Reagent Preparation: Prepare the assay buffer, substrate solution, and a stock solution of the conjugated enzyme.

  • Spectrophotometer Setup: Set the spectrophotometer to the appropriate wavelength for detecting the substrate or product and equilibrate the temperature to the desired reaction temperature (e.g., 37°C).[1]

  • Reaction Mixture: In a cuvette, mix the assay buffer and substrate solution.

  • Baseline Reading: Place the cuvette in the spectrophotometer and record the initial absorbance.

  • Initiate Reaction: Add a small volume of the conjugated enzyme solution to the cuvette, mix quickly, and start recording the absorbance over time.[8]

  • Data Analysis: Determine the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance vs. time plot. Convert this rate to enzyme activity units (e.g., µmol/min) using the Beer-Lambert law and the molar extinction coefficient of the product or substrate.[20]

Protocol 3: MTT Cytotoxicity Assay for ADCs
  • Cell Seeding: Seed target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[21]

  • ADC Treatment: Prepare serial dilutions of the ADC and add them to the wells. Include untreated cells as a control. Incubate for a period determined by the payload's mechanism of action (typically 72-96 hours).[21]

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[21]

  • Data Analysis: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[14]

Protocol 4: ADCC Assay using NK Cells
  • Target Cell Preparation: Label target cells with a fluorescent dye or use a luciferase-expressing cell line for easy detection. Seed the target cells in a 96-well plate.[15][16]

  • Effector Cell Preparation: Isolate or thaw cryopreserved Natural Killer (NK) cells.[15]

  • Assay Setup: Add the conjugated antibody at various concentrations to the target cells. Then, add the NK cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).[9]

  • Incubation: Co-culture the cells for 4-24 hours at 37°C.[22]

  • Cytotoxicity Measurement:

    • LDH Release Assay: Measure the release of lactate (B86563) dehydrogenase (LDH) from lysed target cells into the supernatant using a commercially available kit.[9]

    • Flow Cytometry: Stain the cells with viability dyes (e.g., Annexin V and 7-AAD) and analyze the percentage of dead target cells by flow cytometry.[22]

    • Luciferase Assay: If using luciferase-expressing target cells, measure the luciferase activity, which correlates with the number of viable cells.[16]

  • Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and determine the EC50 value.

Section 5: Visualization of Workflows and Pathways

Visualizing experimental workflows and signaling pathways can aid in understanding complex processes. The following diagrams are generated using the DOT language.

Experimental_Workflow_ELISA cluster_plate_prep Plate Preparation cluster_incubation Incubation Steps cluster_detection Detection Coat Plate Coat Plate Wash Plate 1 Wash Plate 1 Coat Plate->Wash Plate 1 Block Plate Block Plate Wash Plate 1->Block Plate Wash Plate 2 Wash Plate 2 Block Plate->Wash Plate 2 Add Conjugate Add Conjugate Wash Plate 2->Add Conjugate Wash Plate 3 Wash Plate 3 Add Conjugate->Wash Plate 3 Add 2nd Ab Add 2nd Ab Wash Plate 3->Add 2nd Ab Wash Plate 4 Wash Plate 4 Add 2nd Ab->Wash Plate 4 Add Substrate Add Substrate Wash Plate 4->Add Substrate Stop Reaction Stop Reaction Add Substrate->Stop Reaction Read Plate Read Plate Stop Reaction->Read Plate

ELISA Experimental Workflow

ADC_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-Drug Conjugate Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Release Payload Release Lysosome->Payload Release Linker Cleavage Cell Death Cell Death Payload Release->Cell Death Induces Apoptosis

ADC Mechanism of Action

Signaling_Pathway_Activation ConjugatedProtein Conjugated Protein Receptor Cell Surface Receptor ConjugatedProtein->Receptor Binds & Activates Kinase1 Kinase A Receptor->Kinase1 Phosphorylates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Induces

Generic Signaling Pathway Activation

References

A Comparative Guide to the In Vitro and In Vivo Stability of DBCO-NHCO-PEG2-Maleimide Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs). The linker's stability dictates the therapeutic window, influencing both efficacy and safety. This guide provides an objective comparison of the DBCO-NHCO-PEG2-maleimide linker's performance against other common alternatives, supported by referenced data and detailed experimental protocols.

The this compound linker is a heterobifunctional reagent that incorporates a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a thiol-reactive maleimide (B117702) group.[1][2] While the DBCO moiety offers excellent stability and bioorthogonality for strain-promoted alkyne-azide cycloaddition (SPAAC)[3], the stability of the maleimide-thiol conjugate is a key consideration.[4]

The Challenge of Maleimide Linker Stability

Maleimide groups react efficiently with free thiols on cysteine residues to form a thioether bond.[5] However, the resulting thiosuccinimide linkage is susceptible to two competing reactions in physiological environments:

  • Retro-Michael Reaction: This reaction is a reversal of the initial conjugation, leading to the cleavage of the linker and premature release of the payload.[4] This deconjugation can result in the payload being transferred to other circulating proteins like albumin, potentially causing off-target toxicity.[6][7]

  • Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis, opening the ring to form a stable succinamic acid derivative.[4] This hydrolyzed form is resistant to the retro-Michael reaction, effectively locking the payload in place.[4][8]

The balance between these two pathways is crucial for the overall stability and performance of the bioconjugate.

Comparative In Vitro Stability

Table 1: Comparative In Vitro Plasma Stability of Common Linker Chemistries

Linker TypeConjugation ChemistryStability CharacteristicsKey Degradation Pathway
Maleimide-based (e.g., SMCC, DBCO-Maleimide) Thiol-MaleimideSusceptible to payload loss over time in plasma.[6] Half-life can be variable depending on the local chemical environment.Retro-Michael reaction (thiol exchange)[4][7]
Valine-Citrulline (VC) Protease-CleavableGenerally demonstrates excellent stability in human plasma.[9]Enzymatic cleavage (e.g., by Cathepsin B)
Hydrazone pH-SensitiveStable at physiological pH (~7.4) but labile at the acidic pH of endosomes/lysosomes.[9]Acid-catalyzed hydrolysis
Thiazine (B8601807) (from N-terminal Cys) Thiol-Maleimide RearrangementDegrades markedly slower than standard thioether conjugates and is over 20 times less susceptible to glutathione-mediated exchange.[10]Not specified

Comparative In Vivo Stability & Pharmacokinetics

In vivo stability is a critical parameter that directly impacts the pharmacokinetic (PK) profile of a bioconjugate. Faster clearance of an ADC compared to the total antibody can indicate linker instability.[11]

Table 2: Comparative In Vivo Performance of Maleimide-based ADCs

Linker TypeObservationImplication
SMCC (Maleimide-based) ADCs using SMCC linkers can clear slightly faster than their non-maleimide counterparts, suggesting some loss of the payload.[6][11]Potential for premature drug release, which may affect efficacy and toxicity profiles.
Self-Stabilizing Maleimides Engineered maleimides that promote rapid hydrolysis of the succinimide ring show significantly less payload loss over time in rats compared to conventional maleimide ADCs.[12]Improved stability and a potentially wider therapeutic window.
Site-Specific Conjugation The specific site of conjugation on an antibody can influence the stability of the maleimide linkage, with some sites promoting stabilizing hydrolysis.[13]The choice of conjugation site is a key parameter for optimizing in vivo stability.

Experimental Protocols

Accurate assessment of linker stability requires robust experimental design.

In Vitro Plasma Stability Assay

Objective: To determine the rate of conjugate degradation or payload loss in a biological matrix.[7][9]

  • Incubation: Incubate the purified bioconjugate (e.g., 100 µg/mL) in plasma (human, rat, or mouse) at 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, 168 hours).

  • Sample Preparation: Stop the reaction by freezing or by precipitating plasma proteins with a solvent like acetonitrile.[14]

  • Analysis: Quantify the amount of intact conjugate using methods like Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) or by ELISA to measure the concentration of the intact conjugate.[15][16]

  • Data Analysis: Plot the percentage of intact conjugate versus time and calculate the half-life (t½) by fitting the data to a suitable decay model.[9]

In Vivo Pharmacokinetic (PK) Study

Objective: To evaluate the in vivo stability and clearance of the bioconjugate.[7]

  • Administration: Administer a single intravenous (IV) dose of the bioconjugate to an appropriate animal model (e.g., mice or rats).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours).

  • Plasma Isolation: Process the blood samples to isolate plasma.

  • Quantification:

    • Measure the concentration of the intact bioconjugate using an antigen-capture ELISA.

    • Measure the concentration of the total antibody (conjugated and unconjugated) using a generic ELISA.

  • PK Analysis: Analyze the plasma concentration-time data to determine key pharmacokinetic parameters. A divergence in the clearance rates between the intact conjugate and the total antibody suggests linker instability.[11]

Mandatory Visualizations

Diagram 1: Linker Degradation Pathways

G cluster_main DBCO-Linker-Maleimide Conjugate Stability Start Antibody-Cys + DBCO-Linker-Maleimide Conjugate Thiosuccinimide Conjugate (Antibody-S-Maleimide-Linker-DBCO) Start->Conjugate Michael Addition Stable Hydrolyzed Conjugate (Stable) Conjugate->Stable Hydrolysis (Stabilizing) Unstable Deconjugated Antibody-Cys + Released Payload Conjugate->Unstable Retro-Michael Reaction (Deconjugation)

Caption: Competing stability pathways for maleimide-thiol conjugates.

Diagram 2: Experimental Workflow for Stability Assessment

G cluster_invitro In Vitro Assay cluster_invivo In Vivo PK Study Plasma Incubation Plasma Incubation Time-Point Sampling Time-Point Sampling Plasma Incubation->Time-Point Sampling LC-MS or ELISA LC-MS or ELISA Time-Point Sampling->LC-MS or ELISA Calculate Half-Life Calculate Half-Life LC-MS or ELISA->Calculate Half-Life IV Dosing (Animal Model) IV Dosing (Animal Model) Blood Collection Blood Collection IV Dosing (Animal Model)->Blood Collection ELISA (Intact vs. Total Ab) ELISA (Intact vs. Total Ab) Blood Collection->ELISA (Intact vs. Total Ab) Calculate Clearance Calculate Clearance ELISA (Intact vs. Total Ab)->Calculate Clearance Bioconjugate Bioconjugate Bioconjugate->Plasma Incubation Bioconjugate->IV Dosing (Animal Model)

References

A Comparative Guide to the Applications of DBCO-NHCO-PEG2-Maleimide in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of bioconjugates. The DBCO-NHCO-PEG2-maleimide linker is a heterobifunctional tool designed for precision in bioconjugation, offering two distinct reactive handles: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry and a maleimide (B117702) group for thiol-specific conjugation. This guide provides an objective comparison of this linker with alternatives, supported by experimental data, to inform the selection of the most suitable conjugation strategy.

Overview of this compound

This linker incorporates three key features:

  • DBCO Group: Enables rapid and bioorthogonal ligation with azide-functionalized molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction is notable for its high efficiency and biocompatibility, as it does not require a cytotoxic copper catalyst.[1][2]

  • Maleimide Group: Reacts with sulfhydryl (thiol) groups, commonly found on cysteine residues in proteins, to form a stable thioether bond.[3]

  • PEG2 Spacer: A short di-ethylene glycol spacer enhances the hydrophilicity of the linker, which can improve the solubility of the resulting bioconjugate and reduce aggregation.[4][5]

The primary application of this dual-functionality linker is in the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs), where precise attachment of a payload to an antibody is paramount.[4][6]

Performance Comparison with Alternative Linkers

The selection of a linker should be guided by the specific requirements of the application, such as desired stability, the nature of the biomolecules being conjugated, and the intended biological environment.

Comparison of Conjugation Chemistries

The this compound linker allows for a "dual-linker" strategy. However, its maleimide and DBCO moieties can be compared to other common conjugation chemistries.

FeatureDBCO (SPAAC) ChemistryMaleimide ChemistryNHS Ester Chemistry
Target Group Azide (B81097) (-N₃)Thiol (-SH)Primary Amine (-NH₂)
Reaction Type Strain-Promoted CycloadditionMichael AdditionAcylation
Biocompatibility High (Copper-free)[1]HighModerate
Specificity High (Bioorthogonal)[1]High for thiolsModerate (can react with other nucleophiles)
Stability of Bond High (Stable triazole)[2]Moderate (Thioether can undergo retro-Michael addition)[7]Moderate (Amide bond is generally stable)
Homogeneity High (Site-specific azide incorporation leads to defined DAR)Variable (Depends on number of available thiols)Low (Reacts with multiple surface-exposed lysines)

DAR: Drug-to-Antibody Ratio

Impact of the PEG Spacer

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, even a short one like PEG2, can significantly influence the properties of the final conjugate compared to linkers without it, such as the commonly used Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).

ParameterWith PEG Spacer (e.g., DBCO-PEG2-Maleimide)Without PEG Spacer (e.g., SMCC)Experimental Evidence
Solubility Enhanced, reducing aggregation risk with hydrophobic payloads.[5]Lower, can lead to aggregation with hydrophobic payloads.Hydrophilic linkers enable higher drug loading on antibodies without causing aggregation.[8]
Pharmacokinetics Can increase circulation half-life.[3][6]Shorter half-life compared to PEGylated counterparts.In a study with affibody-drug conjugates, inserting a 4 kDa and 10 kDa PEG linker resulted in a 2.5-fold and 11.2-fold half-life extension, respectively, compared to an SMCC-linked conjugate.[6]
In Vitro Potency May slightly decrease potency due to steric hindrance.[6]Generally high potency.The same study showed that 4 kDa and 10 kDa PEG linkers led to a 4.5-fold and 22-fold reduction in in vitro cytotoxicity, respectively.[6]
In Vivo Efficacy Improved due to better pharmacokinetics and tumor accumulation.[9]May be limited by faster clearance and lower tumor accumulation.The enhanced pharmacokinetic profile from PEGylation often translates to improved in vivo efficacy.[1][9]

Experimental Protocols

Detailed methodologies are essential for the successful application of the this compound linker. Below are representative protocols for its sequential use in creating an antibody-drug conjugate.

Protocol 1: Thiol-Maleimide Conjugation

This protocol describes the attachment of the linker to a thiol-containing biomolecule, such as an antibody with reduced disulfide bonds.

Materials:

  • Antibody (or other thiol-containing protein)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bond reduction is needed.

  • Quenching Reagent: N-ethylmaleimide or free cysteine.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassette.

  • Anhydrous DMSO or DMF.

Procedure:

  • Antibody Preparation: If necessary, reduce interchain disulfide bonds by incubating the antibody with a 10-fold molar excess of TCEP for 1-2 hours at 37°C. Remove excess TCEP using a desalting column.

  • Linker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Add a quenching reagent in slight excess to the linker to react with any unreacted maleimide groups.

  • Purification: Purify the DBCO-labeled antibody using SEC or dialysis to remove unreacted linker and quenching reagent.

  • Characterization: Determine the degree of labeling (linker-to-antibody ratio) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and ~309 nm (for the DBCO group).

Protocol 2: DBCO-Azide (SPAAC) Conjugation

This protocol outlines the "click" reaction between the DBCO-labeled antibody and an azide-functionalized payload.

Materials:

  • DBCO-labeled antibody (from Protocol 1)

  • Azide-functionalized payload

  • Reaction Buffer: PBS, pH 7.4 (must not contain sodium azide).

  • Purification System: SEC or Hydrophobic Interaction Chromatography (HIC).

Procedure:

  • Reaction Setup: Add the azide-functionalized payload to the solution of the DBCO-labeled antibody. A 1.5- to 5-fold molar excess of the payload is typically recommended to ensure efficient conjugation.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. The reaction can be monitored by LC-MS.

  • Purification: Purify the final antibody-drug conjugate using SEC to remove excess payload or HIC to separate ADC species with different drug-to-antibody ratios.

  • Characterization: Analyze the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as mass spectrometry, HIC, and SEC.

Visualization of Workflows and Concepts

To provide a clearer understanding of the processes and comparisons discussed, the following diagrams are provided.

G cluster_0 Step 1: Maleimide Conjugation cluster_1 Step 2: SPAAC 'Click' Chemistry Antibody Antibody with Free Thiol (-SH) Conjugation_1 Thiol-Maleimide Reaction (pH 7.0-7.5) Antibody->Conjugation_1 Linker DBCO-PEG2-Maleimide Linker->Conjugation_1 DBCO_Antibody DBCO-Labeled Antibody Conjugation_2 SPAAC Reaction (Copper-Free) DBCO_Antibody->Conjugation_2 Conjugation_1->DBCO_Antibody Payload Azide-Payload (-N3) Payload->Conjugation_2 Final_ADC Antibody-Drug Conjugate (ADC) Conjugation_2->Final_ADC G cluster_0 Linker Stability Comparison cluster_1 SPAAC Stability Maleimide Maleimide-Thiol Adduct Retro Retro-Michael Addition Maleimide->Retro Thiol Exchange (e.g., Albumin) Hydrolysis Ring Hydrolysis Maleimide->Hydrolysis Physiological pH Cleaved Cleaved Conjugate (Payload Loss) Retro->Cleaved Stable Stable Ring-Opened Adduct Hydrolysis->Stable Irreversible Triazole DBCO-Azide Adduct (Triazole Ring) Stable_Triazole Highly Stable Conjugate Triazole->Stable_Triazole Bioorthogonal & Stable

References

Evaluating the Biocompatibility of DBCO-NHCO-PEG2-Maleimide Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker for bioconjugation is a critical decision in the development of targeted therapeutics, diagnostics, and research reagents. The DBCO-NHCO-PEG2-maleimide linker is a popular choice, offering a convenient method for conjugating biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC) and thiol-maleimide chemistry. However, a thorough evaluation of its biocompatibility is essential to ensure the safety and efficacy of the final conjugate. This guide provides a comparative analysis of the biocompatibility of this compound conjugates, supported by experimental data and detailed protocols.

Overview of this compound Conjugation

This heterobifunctional linker incorporates three key components:

  • Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with azides via copper-free SPAAC, a bioorthogonal reaction ideal for use in living systems.[1]

  • Polyethylene Glycol (PEG): A short PEG2 spacer is included to enhance solubility and reduce steric hindrance.

  • Maleimide (B117702): A thiol-reactive group that forms a stable thioether bond with cysteine residues.

The workflow for using this linker typically involves two sequential steps: reaction of the maleimide with a thiol-containing molecule, followed by the "click" reaction of the DBCO group with an azide-modified molecule.

Molecule_A Molecule A (with Thiol) Intermediate DBCO-Conjugated Molecule A Molecule_A->Intermediate Thiol-Maleimide Reaction Linker This compound Linker->Intermediate Final_Conjugate Final Conjugate (A-Linker-B) Intermediate->Final_Conjugate SPAAC Click Chemistry Molecule_B Molecule B (with Azide) Molecule_B->Final_Conjugate

Figure 1: General workflow for bioconjugation using a DBCO-maleimide linker.

Key Biocompatibility Considerations

The biocompatibility of a this compound conjugate is influenced by each of its components: the DBCO group, the PEG spacer, and the maleimide-thiol linkage. The primary concerns are cytotoxicity, immunogenicity, and in vivo stability.

Cytotoxicity

Cytotoxicity assays are crucial for determining whether a bioconjugate is harmful to cells. The MTT assay is a widely used method to assess cell viability.

Table 1: Comparison of Cytotoxicity of Conjugation Chemistries

Conjugation ChemistryTypical Cytotoxicity ProfileKey Considerations
SPAAC (DBCO-Azide) Generally low cytotoxicity at typical concentrations used for labeling.[1]The hydrophobicity of the DBCO moiety may contribute to non-specific interactions and potential toxicity at high concentrations.[2]
Thiol-Maleimide The maleimide group itself can be reactive and potentially cytotoxic if not fully quenched.The stability of the thioether bond is crucial; cleavage can release potentially toxic payloads.[3]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The copper catalyst is cytotoxic, limiting its use in live cells and in vivo applications.[4]Requires careful removal of the copper catalyst from the final product.
Immunogenicity

Immunogenicity, the propensity to induce an immune response, is a significant concern for bioconjugates intended for therapeutic use.

Table 2: Immunogenicity Profile of Conjugation Components

ComponentPotential for ImmunogenicityEvidence and Considerations
DBCO Moderate to High The hydrophobicity of the DBCO group has been shown to promote protein aggregation on nanoparticle surfaces, leading to complement activation.[2] This can trigger an inflammatory response.
PEG Low to Moderate While generally considered to be of low immunogenicity, pre-existing anti-PEG antibodies have been detected in a significant portion of the population, which can lead to accelerated clearance and reduced efficacy of PEGylated therapeutics.
Maleimide-Thiol Adduct Low The adduct itself is not considered highly immunogenic, but the potential for off-target reactions of maleimide with other biomolecules could lead to the formation of neoantigens.[2]

A key inflammatory cytokine to measure when assessing immunogenicity is Tumor Necrosis Factor-alpha (TNF-α). An increase in TNF-α secretion by immune cells upon exposure to the conjugate can indicate a pro-inflammatory response.

cluster_0 Immune Cell (e.g., Macrophage) PRR Pattern Recognition Receptor (PRR) Signaling Intracellular Signaling Cascade PRR->Signaling NFkB NF-κB Activation Signaling->NFkB TNFa_Gene TNF-α Gene Transcription NFkB->TNFa_Gene TNFa_Protein TNF-α Protein Synthesis & Secretion TNFa_Gene->TNFa_Protein Inflammatory Response Inflammatory Response TNFa_Protein->Inflammatory Response Conjugate DBCO-Maleimide Conjugate Conjugate->PRR Binding

Figure 2: Potential signaling pathway for TNF-α induction by a bioconjugate.
In Vivo Stability

The stability of the linker is critical for ensuring that the conjugate remains intact until it reaches its target. The thiol-maleimide linkage, while widely used, has known stability issues.

Table 3: Stability of Thiol-Maleimide Linkage and Alternatives

LinkageStability ProfileMechanism of Instability/Alternative
Thioether (from Maleimide) Susceptible to cleavage Can undergo retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols like glutathione.[3]
Hydrolyzed Thioether Increased stability Hydrolysis of the succinimide (B58015) ring in the maleimide adduct prevents the retro-Michael reaction.[5]
Thioether (from Mono-sulfone) More stable than maleimide-derived thioether Less susceptible to deconjugation in the presence of competing thiols.
1,2,3-Triazole (from SPAAC) Highly stable The triazole ring formed during the click reaction is very stable under physiological conditions.

The instability of the maleimide-thiol bond can lead to premature release of a conjugated payload, which can result in off-target toxicity and reduced efficacy.

Alternative Conjugation Strategies

Given the potential biocompatibility issues with both DBCO and maleimide, it is prudent to consider alternative bioorthogonal conjugation strategies.

Table 4: Comparison of Bioorthogonal Conjugation Chemistries

ReactionKey FeaturesAdvantagesDisadvantages
SPAAC (e.g., DBCO-Azide) Copper-free click chemistry.Bioorthogonal, high reaction rates.DBCO hydrophobicity can lead to immunogenicity.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction between a tetrazine and a strained alkene/alkyne (e.g., trans-cyclooctene).Extremely fast reaction kinetics, highly bioorthogonal.Tetrazine stability can be a concern.
Oxime Ligation Reaction between an aminooxy or hydrazine (B178648) and a ketone or aldehyde.Bioorthogonal, forms a stable oxime or hydrazone bond.Slower reaction kinetics compared to SPAAC and IEDDA.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is adapted from standard procedures for assessing cell viability.[6][7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add varying concentrations of the bioconjugate to the wells and incubate for 24-72 hours. Include untreated cells as a control.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and incubate for at least 15 minutes to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the conjugate that inhibits cell growth by 50%).

TNF-α ELISA for Immunogenicity Assessment

This protocol outlines a general procedure for measuring TNF-α in cell culture supernatants.[8]

  • Cell Culture: Culture immune cells (e.g., peripheral blood mononuclear cells or a macrophage cell line) in a 24-well plate.

  • Stimulation: Treat the cells with the bioconjugate at various concentrations for 24 hours. Include a positive control (e.g., lipopolysaccharide) and a negative control (untreated cells).

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for TNF-α.

    • Block the plate to prevent non-specific binding.

    • Add the collected supernatants and TNF-α standards to the wells.

    • Add a biotinylated detection antibody specific for TNF-α.

    • Add streptavidin-horseradish peroxidase (HRP) conjugate.

    • Add a TMB substrate solution and stop the reaction with a stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the TNF-α standards and determine the concentration of TNF-α in the cell culture supernatants.

Conclusion and Recommendations

The this compound linker offers a versatile platform for bioconjugation. However, a careful evaluation of its biocompatibility is paramount.

  • Cytotoxicity: While generally low, the potential for toxicity from the DBCO moiety at high concentrations and from unreacted maleimide should be assessed for each specific conjugate.

  • Immunogenicity: The hydrophobicity of the DBCO group is a significant concern and may lead to complement activation and an inflammatory response. This should be carefully evaluated, particularly for therapeutic applications.

  • Stability: The instability of the maleimide-thiol linkage is a well-documented issue. For applications requiring high in vivo stability, alternative, more stable conjugation chemistries should be considered.

Recommendations:

  • Thorough in vitro characterization: Perform comprehensive cytotoxicity and immunogenicity testing on the final conjugate.

  • Consideration of alternatives: For applications where biocompatibility is critical, explore alternative bioorthogonal chemistries such as IEDDA or oxime ligation.

  • Optimization of the linker: If the maleimide chemistry is necessary, consider strategies to stabilize the thioether bond, such as hydrolysis of the succinimide ring.

  • In vivo evaluation: Ultimately, the biocompatibility of the conjugate must be confirmed through in vivo studies in relevant animal models.

By carefully considering these factors and conducting rigorous experimental evaluations, researchers can make informed decisions about the suitability of this compound conjugates for their specific applications.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of DBCO-NHCO-PEG2-maleimide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling DBCO-NHCO-PEG2-maleimide are advised to adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step approach to the proper disposal of this bifunctional linker, emphasizing safe handling practices and regulatory adherence.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified with acute oral toxicity (Category 4), causes skin irritation (Category 2), serious eye irritation (Category 2A), and may cause respiratory irritation (Category 3)[1].

Essential Personal Protective Equipment (PPE):

  • Safety Goggles: To protect eyes from potential splashes.

  • Lab Coat: To shield skin and clothing from contamination.

  • Chemical-Resistant Gloves: To prevent direct skin contact.

All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation[2].

Quantitative Safety Data Summary

Hazard ClassificationGHS CategoryPrecautionary Statement CodeHazard Statement
Acute Toxicity, OralCategory 4P264, P270, P301+P312, P330, P501H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2P264, P280, P302+P352, P332+P313, P362H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AP280, P305+P351+P338, P337+P313H319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3P261, P271, P304+P340, P312, P403+P233, P405, P501H335: May cause respiratory irritation

Data sourced from MedchemExpress Safety Data Sheet[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed chemical waste disposal service. This ensures that the material is managed in an environmentally responsible and compliant manner[2].

  • Waste Segregation and Collection:

    • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container. The container must be chemically compatible and marked with the full chemical name: "this compound".

    • Liquid Waste (Solutions): If the compound is dissolved in a solvent such as DMSO or DMF, collect it in a designated, labeled container for non-halogenated organic solvent waste. Do not mix with aqueous waste or other incompatible chemical waste streams[2].

    • Contaminated Labware: Dispose of any materials that have come into direct contact with the compound, such as pipette tips, tubes, and weighing paper, in a designated solid chemical waste container[2].

  • Storage Pending Disposal:

    • Store the sealed waste container in a designated, well-ventilated chemical waste storage area.

    • Ensure the storage area is secure and away from incompatible materials[2].

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide the full chemical name and a copy of the Safety Data Sheet (SDS) to the disposal service[2].

Experimental Workflow: Disposal of this compound

G cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Disposal ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) fume_hood Work in a Chemical Fume Hood ppe->fume_hood solid_waste Solid Waste: Collect in a labeled, sealed container fume_hood->solid_waste liquid_waste Liquid Waste (in solvent): Collect in a designated solvent waste container fume_hood->liquid_waste labware Contaminated Labware: Dispose of in a solid chemical waste container fume_hood->labware storage Store sealed waste container in a designated, well-ventilated area solid_waste->storage liquid_waste->storage labware->storage contact_ehs Contact EHS or Licensed Chemical Waste Disposal Service storage->contact_ehs provide_sds Provide SDS to Disposal Service contact_ehs->provide_sds pickup Arrange for Pickup provide_sds->pickup

Caption: Workflow for the proper disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。